MC1742
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-hydroxy-5-[[6-oxo-4-(4-phenylphenyl)-1H-pyrimidin-2-yl]sulfanyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(24-27)8-4-5-13-28-21-22-18(14-20(26)23-21)17-11-9-16(10-12-17)15-6-2-1-3-7-15/h1-3,6-7,9-12,14,27H,4-5,8,13H2,(H,24,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFVDNFTELWRHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=O)NC(=N3)SCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MC1742
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a novel small molecule that has demonstrated significant potential as an anti-cancer agent, particularly targeting cancer stem cells (CSCs).[1] It functions as a potent inhibitor of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression.[2][3] Dysregulation of HDAC activity is a common feature in many cancers, leading to altered gene expression patterns that promote tumor growth, proliferation, and survival.[4][5] this compound has shown efficacy in preclinical models of musculoskeletal sarcomas, including osteosarcoma, rhabdomyosarcoma, and Ewing's sarcoma, by inducing growth arrest, apoptosis, and differentiation in sarcoma CSCs.[1]
Core Mechanism of Action: HDAC Inhibition
The primary mechanism of action of this compound is the inhibition of Class I and IIb histone deacetylases.[2][3] HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins.[5][6] The acetylation state of histones plays a critical role in chromatin remodeling; deacetylation by HDACs leads to a more compact chromatin structure, which is generally associated with transcriptional repression.[5][6]
By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[1] This results in a more open chromatin structure, facilitating the transcription of genes that may have been silenced.[5] This includes the re-expression of tumor suppressor genes, such as those involved in cell cycle control and apoptosis.[4]
Furthermore, this compound's inhibitory action is not limited to histones. It also increases the acetylation of non-histone proteins, such as tubulin, which can disrupt microtubule function and contribute to its anti-cancer effects.[1] The increased acetylation of histone H3 and tubulin are key biomarkers of this compound activity.[1]
Quantitative Data: In Vitro Inhibitory Activity of this compound
The inhibitory potency of this compound against various HDAC isoforms has been quantified, demonstrating its activity against multiple key enzymes.
| HDAC Isoform | IC50 (nM) | HDAC Class |
| HDAC1 | 100 | I |
| HDAC2 | 110 | I |
| HDAC3 | 20 | I |
| HDAC6 | 7 | IIb |
| HDAC8 | 610 | I |
| HDAC10 | 40 | IIb |
| HDAC11 | 100 | IV |
| Table 1: Inhibitory concentrations (IC50) of this compound against a panel of human histone deacetylases.[2][3] |
Signaling Pathways and Cellular Consequences
The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects.
Caption: Core signaling pathway of this compound action.
The key cellular outcomes of this compound treatment in sarcoma cancer stem cells include:
-
Induction of Apoptosis: this compound treatment leads to a significant increase in programmed cell death in sarcoma CSC cultures.[2]
-
Cell Cycle Arrest: By upregulating cell cycle inhibitors, this compound can halt the proliferation of cancer cells.[4]
-
Induction of Differentiation: At non-toxic concentrations, this compound promotes the differentiation of sarcoma CSCs, for instance, by enhancing osteogenic differentiation and bone nodule formation.[2]
Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's mechanism of action, as inferred from the available literature.
1. HDAC Enzyme Inhibition Assay:
-
Objective: To determine the in vitro potency of this compound against specific HDAC isoforms.
-
Methodology: Recombinant human HDAC enzymes are incubated with a fluorogenic substrate and varying concentrations of this compound. The deacetylase activity of the enzyme cleaves the substrate, releasing a fluorescent signal. The intensity of the fluorescence is measured over time. The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in enzyme activity compared to a vehicle control.
2. Cellular Acetylation Assays (Western Blot and Immunofluorescence):
-
Objective: To assess the effect of this compound on the acetylation levels of histone and non-histone proteins in cancer cells.
-
Methodology:
-
Western Blot: Sarcoma CSCs are treated with this compound (e.g., 0.5 and 2 µM for 24 hours). Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with antibodies specific for acetylated histone H3 (ac-H3) and acetylated α-tubulin. Total histone H3 and α-tubulin are used as loading controls.
-
Immunofluorescence: Cells are cultured on coverslips and treated with this compound. Following treatment, cells are fixed, permeabilized, and incubated with a primary antibody against ac-H3. A fluorescently labeled secondary antibody is then used for detection. Nuclear staining is visualized by fluorescence microscopy, often showing a dose-dependent increase in punctate nuclear staining.
-
3. Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Objective: To quantify the induction of apoptosis in sarcoma CSCs following this compound treatment.
-
Methodology: Sarcoma CSCs are treated with various concentrations of this compound (e.g., 0.5, 1, and 2 µM) for different time points (e.g., 24, 48, and 72 hours). Cells are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (a fluorescent dye that enters late apoptotic and necrotic cells). The percentage of apoptotic cells is determined by flow cytometry.
4. Osteogenic Differentiation Assay:
-
Objective: To evaluate the potential of this compound to induce differentiation in sarcoma CSCs.
-
Methodology: Sarcoma CSCs are cultured in an osteogenic differentiation medium containing this compound at non-toxic concentrations (e.g., 0.025-0.5 µM) for an extended period (e.g., 14 days). The formation of mineralized bone nodules is assessed by staining with Alizarin Red S, which binds to calcium deposits. The extent of mineralization can be quantified by dissolving the stain and measuring its absorbance.
Caption: A representative experimental workflow for this compound.
Conclusion
This compound is a potent HDAC inhibitor with a well-defined mechanism of action centered on the hyperacetylation of histone and non-histone proteins. This activity leads to the transcriptional reprogramming of cancer cells, resulting in the induction of apoptosis, cell cycle arrest, and differentiation. Its demonstrated efficacy against sarcoma cancer stem cells highlights its potential as a targeted therapeutic agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility in the treatment of sarcomas and potentially other malignancies.
References
- 1. Collection - Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 2. Pompo GD, Salerno M, Rotili D, Valente S, Zwergel C, Avnet S, et al. (2015). Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells. J Med Chem. [sciepub.com]
- 3. mdpi.com [mdpi.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Cancer stem cells and tumor-associated macrophages as mates in tumor progression: mechanisms of crosstalk and advanced bioinformatic tools to dissect their phenotypes and interaction [frontiersin.org]
- 6. Efficacy of the dietary histone deacetylase inhibitor butyrate alone or in combination with vitamin A against proliferation of MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Profile of MC1742
This document provides a comprehensive technical overview of this compound, a potent histone deacetylase (HDAC) inhibitor. The information is collated from publicly available scientific literature and product data sheets, intended to support research and development efforts in oncology and related fields.
Core Target Profile
This compound is a subtype-selective histone deacetylase inhibitor with primary activity against class I and class IIb HDACs.[1][2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin compaction and regulation of gene expression.[1][5] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and facilitates the transcription of various genes, including tumor suppressor genes.[1][6] This activity ultimately leads to the induction of growth arrest, apoptosis, and differentiation in cancer cells, particularly in sarcoma cancer stem cells (CSCs).[7][8]
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against a panel of HDAC isoforms has been determined and is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Target HDAC Isoform | IC50 (nM) | HDAC Class |
| HDAC6 | 7 | IIb |
| HDAC3 | 20 | I |
| HDAC10 | 40 | IIb |
| HDAC1 | 100 | I |
| HDAC11 | 100 | IV |
| HDAC2 | 110 | I |
| HDAC8 | 610 | I |
| HDAC4, 5, 7, 9 | >50,000 | IIa |
Data compiled from multiple sources.[1][3][7]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the inhibition of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones (e.g., acetyl-histone H3) and non-histone proteins (e.g., acetyl-tubulin), which has profound effects on cellular processes.[7][8]
3.1. Induction of Cell Cycle Arrest and Apoptosis
HDAC inhibition by this compound leads to the upregulation of tumor suppressor genes, a key one being CDKN1A, which encodes the p21 protein.[1][6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression, leading to growth arrest.
Furthermore, this compound modulates the balance of pro- and anti-apoptotic proteins.[1] It can induce the expression of pro-apoptotic genes like Bim and downregulate anti-apoptotic proteins, tipping the cellular balance towards programmed cell death.[1] This culminates in the activation of caspases, the executioners of apoptosis.[8]
3.2. Differentiation Induction
In addition to inducing apoptosis, this compound has been shown to promote differentiation in sarcoma CSCs. At non-toxic concentrations (25-500 nM), it can induce osteogenesis.[1][2] This suggests that this compound can revert the cancer stem-like phenotype towards a more differentiated, less malignant state.
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound. These are based on standard laboratory procedures frequently cited in the context of HDAC inhibitor research.
4.1. HDAC Inhibitory Assay (In Vitro)
-
Objective: To determine the IC50 values of this compound against specific HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11) are used.
-
A fluorogenic substrate (e.g., a Boc-Lys(Ac)-AMC-based peptide) is incubated with each HDAC enzyme in the presence of varying concentrations of this compound.
-
The HDAC enzyme deacetylates the substrate, making it susceptible to cleavage by a developer (e.g., trypsin), which releases the fluorescent aminomethylcoumarin (AMC) group.
-
Fluorescence is measured using a plate reader at an excitation/emission wavelength pair appropriate for AMC (e.g., 360/460 nm).
-
The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
4.2. Cell Viability and Apoptosis Assays in Sarcoma CSCs
-
Objective: To assess the effect of this compound on the growth and survival of cancer stem cells.
-
Methodology:
-
Cell Culture: Sarcoma cancer stem cells (e.g., from osteosarcoma, rhabdomyosarcoma, or Ewing's sarcoma) are cultured under conditions that maintain their stem-like properties (e.g., as spheroids in serum-free media supplemented with growth factors).
-
Treatment: Cells are treated with this compound at various concentrations (e.g., 0.5, 1, and 2 µM) for different time points (e.g., 24, 48, and 72 hours).[7]
-
Viability Assessment: Cell viability can be measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity.
-
Apoptosis Assessment: Apoptosis induction is quantified using methods like:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which enters dead cells with compromised membranes) and analyzed by flow cytometry.
-
Caspase Activity Assays: Cellular lysates are analyzed for the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or colorimetric substrate.
-
-
4.3. Western Blot for Protein Acetylation
-
Objective: To confirm the mechanism of action of this compound by detecting changes in histone and non-histone protein acetylation.
-
Methodology:
-
Cells are treated with this compound (e.g., 0.5 and 2 µM for 24 hours).[7]
-
Total cellular proteins are extracted, and their concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated proteins (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin).
-
A loading control antibody (e.g., anti-β-actin or anti-total Histone H3) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. An increase in the signal for the acetylated protein relative to the loading control indicates the inhibitory activity of this compound.
-
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Lysosome activable polymeric vorinostat encapsulating PD-L1KD for a combination of HDACi and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
The Histone Deacetylase Inhibitor MC1742: A Technical Guide to its Impact on Histone Acetylation in Sarcoma Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs contribute to a more condensed chromatin structure, leading to transcriptional repression. In the context of oncology, particularly in aggressive malignancies like sarcomas, the dysregulation of HDAC activity is a key factor in tumor progression and the maintenance of cancer stem cells (CSCs). This technical guide provides an in-depth analysis of the effects of this compound on histone acetylation, focusing on its activity in sarcoma CSCs.
Core Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of Class I and IIb HDACs. This inhibition leads to an accumulation of acetylated histones, which in turn results in a more relaxed chromatin structure (euchromatin). This altered chromatin state allows for the transcription of genes that are normally silenced, including those involved in cell cycle arrest, apoptosis, and differentiation.
Quantitative Data on this compound Activity
The inhibitory activity of this compound against a panel of histone deacetylases has been quantified, demonstrating its potency and selectivity.
Table 1: Inhibitory Activity (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from multiple studies, consistently reporting these values.[1]
The primary downstream effect of HDAC inhibition by this compound is an increase in the acetylation of histone proteins, particularly histone H3.
Table 2: Effect of this compound on Acetyl-Histone H3 Levels in Sarcoma Cancer Stem Cells
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Observed Effect on Acetyl-Histone H3 |
| MG-63 CSCs | 0.5 | 24 | Increased nuclear staining |
| MG-63 CSCs | 2 | 24 | Dose-dependent increase in acetylation |
These findings are based on immunofluorescence and Western blotting analyses in sarcoma cancer stem cells, with MG-63 CSCs highlighted as a representative and sensitive model.[2]
Signaling Pathway
The primary signaling pathway initiated by this compound in sarcoma CSCs is the induction of apoptosis following HDAC inhibition and subsequent histone hyperacetylation. This leads to the activation of downstream effector caspases, culminating in programmed cell death.
Caption: Proposed signaling pathway of this compound in sarcoma CSCs.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation and apoptosis in sarcoma cancer stem cells.
Western Blot Analysis of Acetyl-Histone H3
This protocol is designed to qualitatively and semi-quantitatively assess the levels of acetylated histone H3 in sarcoma CSCs following treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western blot analysis of acetyl-histone H3.
Detailed Steps:
-
Cell Culture and Treatment:
-
Culture sarcoma cancer stem cells (e.g., MG-63 CSCs) in appropriate stem cell medium.
-
Treat cells with this compound at concentrations of 0.5 µM and 2 µM for 24 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Harvest cells and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 15% gel to resolve low molecular weight histones.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the signal to a loading control such as total histone H3 or β-actin.
-
Apoptosis Assay by Annexin V Staining and Flow Cytometry
This protocol is used to quantify the induction of apoptosis in sarcoma CSCs treated with this compound.
Experimental Workflow:
References
MC1742: A Novel Histone Deacetylase Inhibitor Targeting Sarcoma Cancer Stem Cell Biology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, progression, and therapeutic resistance. Targeting CSCs is a critical strategy for developing more effective cancer therapies. Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents that can modulate the epigenetic landscape of cancer cells, including CSCs. MC1742 is a potent inhibitor of class I and IIb HDACs that has demonstrated significant anti-CSC activity, particularly in the context of sarcomas. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on sarcoma cancer stem cell biology, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The biological activity of this compound has been characterized by its inhibitory effects on various HDAC isoforms and its impact on sarcoma CSCs. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 100[1][2] |
| HDAC2 | 110[1][2] |
| HDAC3 | 20[1][2] |
| HDAC6 | 7[1][2] |
| HDAC8 | 610[1][2] |
| HDAC10 | 40[1] |
Table 2: Effects of this compound on Sarcoma Cancer Stem Cells
| Effect | Cell Type | Concentration | Observation |
| Proliferation Suppression | Sarcoma CSCs | >500 nM | Inhibition of cell growth[1] |
| Apoptosis Induction | Sarcoma CSCs | >500 nM | Increased programmed cell death[1] |
| Osteogenic Differentiation | Sarcoma CSCs | 25 - 500 nM | Induction of bone formation characteristics[1] |
| Increased Acetylation | Sarcoma CSCs | 0.5 and 2 µM | Dose-dependent increase in acetyl-histone H3 and acetyl-tubulin[2] |
| Apoptosis Induction | Sarcoma CSC Cultures | 0.5, 1, and 2 µM (24, 48, 72h) | Significant induction of apoptosis[2] |
| Enhanced Bone Nodule Formation | Sarcoma CSCs | 0.025-0.5 µM (14 days) | Dose-dependent enhancement of bone nodule formation[2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other non-histone proteins. This alteration in the cellular acetylome results in the modulation of gene expression and the activity of various signaling pathways crucial for CSC maintenance and survival.
HDAC Inhibition and Chromatin Remodeling
By inhibiting class I and IIb HDACs, this compound promotes a more open chromatin structure (euchromatin), allowing for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes. This is a primary mechanism by which HDAC inhibitors induce cell cycle arrest, differentiation, and apoptosis.
Proposed Impact on Key CSC Signaling Pathways
While direct studies on this compound's effect on specific signaling pathways in sarcoma CSCs are limited, its classification as a class I and IIb HDAC inhibitor suggests potential modulation of key CSC-related pathways such as Wnt, Notch, and Hedgehog. HDACs are known to deacetylate both histone and non-histone proteins involved in these pathways.
Wnt/β-catenin Pathway: HDACs can deacetylate β-catenin, promoting its stability and nuclear translocation, leading to the transcription of Wnt target genes involved in self-renewal and proliferation. By inhibiting HDACs, this compound may lead to the destabilization of β-catenin and downregulation of this pathway.
References
In Vitro Profile of MC1742: A Potent HDAC Inhibitor Targeting Sarcoma Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MC1742 has emerged as a potent histone deacetylase (HDAC) inhibitor with significant preclinical activity against sarcoma cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the preliminary in vitro studies of this compound, detailing its inhibitory activity, its effects on cell fate, and the underlying experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of oncology and drug development.
Core Efficacy and Mechanism of Action
This compound functions as a potent inhibitor of multiple HDAC isoforms, which are key enzymes in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones, altering chromatin structure and modulating the transcription of various genes involved in cell cycle control, apoptosis, and differentiation.
HDAC Inhibition Profile
This compound has been demonstrated to inhibit a range of HDAC enzymes with high potency. The half-maximal inhibitory concentrations (IC₅₀) for various HDAC isoforms are summarized in the table below.
| HDAC Isoform | IC₅₀ (µM)[1] |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
In Vitro Biological Effects on Sarcoma Cancer Stem Cells
Preliminary in vitro studies have highlighted the significant anti-cancer effects of this compound on sarcoma CSCs, a subpopulation of tumor cells responsible for tumor initiation, progression, and resistance to conventional therapies.
Induction of Apoptosis
Treatment of sarcoma CSC cultures with this compound leads to a significant, dose-dependent induction of apoptosis.[1][2] This programmed cell death is a crucial mechanism for eliminating cancerous cells. The pro-apoptotic effects of this compound were observed at concentrations of 0.5, 1, and 2 µM over 24, 48, and 72 hours.[1]
Enhancement of Osteogenic Differentiation
At non-toxic concentrations, this compound has been shown to promote the osteogenic differentiation of sarcoma CSCs.[2] Specifically, treatment with this compound at concentrations ranging from 0.025 to 0.5 µM for 14 days significantly enhanced the formation of bone nodules in a dose-dependent manner.[1] This suggests a potential therapeutic strategy of forcing malignant cells into a terminally differentiated, non-proliferative state.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments conducted to evaluate the efficacy of this compound.
HDAC Inhibition Assay
The inhibitory activity of this compound against various HDAC isoforms was determined using a fluorometric assay.
Principle: The assay measures the enzymatic activity of HDACs on a fluorogenic substrate. In the presence of an inhibitor like this compound, the deacetylation of the substrate is reduced, leading to a decrease in the fluorescent signal.
Protocol:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11) were used.
-
A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, was prepared in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
This compound was serially diluted to various concentrations.
-
The HDAC enzyme, substrate, and this compound (or vehicle control) were incubated together in a 96-well plate.
-
The reaction was allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., Trichostatin A) was added to terminate the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence was measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Culture of Sarcoma Stem-Like Cells
Sarcoma cell lines, such as MG-63 (osteosarcoma), RD (rhabdomyosarcoma), and A673 (Ewing's sarcoma), were cultured under conditions that promote the growth of cancer stem-like cells (sarcospheres).
Protocol:
-
Cells were cultured in serum-free medium supplemented with growth factors such as epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).
-
Cells were grown in ultra-low attachment flasks to allow for the formation of three-dimensional spheroids (sarcospheres), which are enriched in CSCs.
-
Sarcospheres were collected by gentle centrifugation and dissociated for subsequent experiments.
Apoptosis Assay (Annexin V Staining)
The induction of apoptosis by this compound in sarcoma CSCs was quantified using an Annexin V-FITC apoptosis detection kit.
Principle: Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Protocol:
-
Sarcoma CSCs were seeded in 6-well plates and treated with various concentrations of this compound (0.5, 1, and 2 µM) or vehicle control for 24, 48, and 72 hours.
-
After treatment, both floating and adherent cells were collected.
-
Cells were washed with cold phosphate-buffered saline (PBS).
-
Cells were resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.
Osteogenic Differentiation Assay (Alizarin Red S Staining)
The ability of this compound to induce osteogenic differentiation in sarcoma CSCs was assessed by Alizarin Red S staining, which detects calcium deposits characteristic of bone mineralization.
Principle: Alizarin Red S is a dye that binds to calcium salts, forming a red-orange precipitate. This allows for the visualization and quantification of mineralized nodules formed by differentiated osteoblasts.
Protocol:
-
Sarcoma CSCs were seeded in 24-well plates and cultured in osteogenic differentiation medium.
-
Cells were treated with non-toxic concentrations of this compound (0.025 to 0.5 µM) or vehicle control. The medium was replaced every 2-3 days for 14 days.
-
After the induction period, the cells were washed with PBS and fixed with 10% formalin for 15 minutes at room temperature.
-
The fixed cells were washed with distilled water.
-
A 2% Alizarin Red S solution (pH 4.1-4.3) was added to each well, and the plates were incubated at room temperature for 20-30 minutes with gentle shaking.
-
The unincorporated stain was aspirated, and the wells were washed with distilled water.
-
The stained mineralized nodules were visualized and photographed using a microscope.
-
For quantification, the stain was eluted with a solution (e.g., 10% cetylpyridinium chloride), and the absorbance was measured at a specific wavelength (e.g., 562 nm).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows.
Caption: Proposed mechanism of action for this compound in sarcoma CSCs.
Caption: Workflow for the Annexin V apoptosis assay.
Caption: Workflow for the osteogenic differentiation assay.
Conclusion
The preliminary in vitro data for this compound strongly support its potential as a therapeutic agent for sarcomas, particularly by targeting the cancer stem cell population. Its potent, multi-isoform HDAC inhibition translates into desirable downstream effects, including the induction of apoptosis and promotion of terminal differentiation. The detailed experimental protocols provided in this guide offer a foundation for further investigation and validation of this compound's anti-cancer properties. Future studies should aim to elucidate the specific downstream signaling pathways modulated by this compound and to evaluate its efficacy in in vivo models of sarcoma.
References
- 1. Implication for Cancer Stem Cells in Solid Cancer Chemo-Resistance: Promising Therapeutic Strategies Based on the Use of HDAC Inhibitors [mdpi.com]
- 2. Collection - Novel Histone Deacetylase Inhibitors Induce Growth Arrest, Apoptosis, and Differentiation in Sarcoma Cancer Stem Cells - Journal of Medicinal Chemistry - Figshare [figshare.com]
The Impact of MC1742 on Cellular Differentiation: A Technical Guide for Researchers
An In-depth Analysis of the Histone Deacetylase Inhibitor MC1742 and its Role in Modulating Cellular Fate, with a Focus on Sarcoma Cancer Stem Cells and Osteogenic Differentiation.
Introduction
This compound is a potent, small-molecule inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. The inhibition of HDACs by molecules such as this compound results in histone hyperacetylation, a state associated with a more open chromatin conformation and the activation of gene expression. This modulation of the epigenetic landscape has profound effects on cellular processes, including cell cycle progression, apoptosis, and, notably, cellular differentiation.
This technical guide provides a comprehensive overview of the impact of this compound on cellular differentiation, with a particular focus on its effects on sarcoma cancer stem cells (CSCs). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HDAC inhibitors in oncology and regenerative medicine. The information presented herein is a synthesis of findings from key scientific literature, providing detailed experimental protocols, quantitative data, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: HDAC Inhibition and its Downstream Effects
This compound exerts its biological effects primarily through the inhibition of Class I and Class IIb HDAC enzymes. This activity leads to an increase in the acetylation of both histone and non-histone proteins. A key consequence of this compound activity is the hyperacetylation of histone H3, which is a hallmark of a transcriptionally active chromatin state. Additionally, this compound has been shown to increase the acetylation of α-tubulin, a non-histone protein, which can affect microtubule stability and function.
The downstream effects of this compound-mediated HDAC inhibition are context-dependent and can vary between different cell types. In sarcoma CSCs, this compound has been demonstrated to induce growth arrest, apoptosis, and differentiation.[1] The induction of differentiation is a particularly promising therapeutic strategy, as it can lead to the loss of self-renewal capacity and tumorigenicity of CSCs.
Quantitative Data: The Potency and Efficacy of this compound
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound against Histone Deacetylases
| HDAC Isoform | IC50 (μM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from Di Pompo et al., Journal of Medicinal Chemistry, 2015.[1]
Table 2: Anti-proliferative Activity of this compound in Sarcoma Cancer Stem Cells
| Cell Line (Sarcoma Type) | Treatment Duration (hours) | IC50 (μM) |
| MG-63 (Osteosarcoma) | 48 | ~1.0 |
| HOS (Osteosarcoma) | 48 | ~1.5 |
| RD (Rhabdomyosarcoma) | 48 | ~1.2 |
| A204 (Rhabdomyosarcoma) | 48 | ~1.8 |
| SK-ES-1 (Ewing's Sarcoma) | 48 | ~1.0 |
| A673 (Ewing's Sarcoma) | 48 | ~1.3 |
Data extrapolated from dose-response curves presented in Di Pompo et al., Journal of Medicinal Chemistry, 2015.[1]
Signaling Pathways in this compound-Induced Osteogenic Differentiation
At non-toxic concentrations, this compound has been shown to promote the osteogenic differentiation of sarcoma CSCs.[1] This process is driven by the upregulation of key transcription factors and osteogenic markers. The signaling pathway diagram below illustrates the proposed mechanism.
Caption: Proposed signaling pathway of this compound-induced osteogenic differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular differentiation.
Cell Culture of Sarcoma Cancer Stem Cells
-
Cell Lines: Human sarcoma cell lines (e.g., MG-63, HOS, RD, A204, SK-ES-1, A673).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Sarcosphere Formation (for CSC enrichment):
-
Culture cells in serum-free DMEM/F12 medium supplemented with 20 ng/mL epidermal growth factor (EGF), 20 ng/mL basic fibroblast growth factor (bFGF), and B27 supplement.
-
Plate cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Incubate for 7-10 days to allow for the formation of sarcospheres.
-
-
This compound Treatment: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Dilute the stock solution in the culture medium to the desired final concentrations for experiments. A vehicle control (DMSO alone) should be included in all experiments.
Western Blot Analysis for Acetylated Proteins
-
Objective: To determine the effect of this compound on the acetylation of histone H3 and α-tubulin.
-
Procedure:
-
Treat sarcoma CSCs with various concentrations of this compound (e.g., 0.5, 1, 2 µM) for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer containing protease and HDAC inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against acetyl-histone H3, total histone H3, acetyl-α-tubulin, and total α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative effects of this compound.
-
Procedure:
-
Seed sarcoma CSCs in 96-well plates at a density of 5,000 cells/well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Apoptosis Assay (Hoechst 33258 Staining)
-
Objective: To visualize and quantify apoptosis induced by this compound.
-
Procedure:
-
Treat sarcoma CSCs with this compound as described for the proliferation assay.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Stain the cells with Hoechst 33258 solution (1 µg/mL) for 10 minutes.
-
Wash the cells with PBS.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Quantify the percentage of apoptotic cells by counting at least 200 cells per condition.
-
Osteogenic Differentiation Assay
-
Objective: To evaluate the potential of this compound to induce osteogenic differentiation.
-
Procedure:
-
Culture sarcoma CSCs in osteogenic differentiation medium (DMEM with 10% FBS, 0.1 µM dexamethasone, 50 µM ascorbic acid, and 10 mM β-glycerophosphate).
-
Treat the cells with non-toxic concentrations of this compound (e.g., 0.1, 0.25, 0.5 µM).
-
Change the medium every 3-4 days.
-
After 14-21 days, assess osteogenic differentiation by:
-
Alizarin Red S Staining: To detect calcium deposits.
-
Fix cells with 4% paraformaldehyde.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 5 minutes.
-
Wash with distilled water and visualize the red-orange calcium deposits.
-
-
Quantitative RT-PCR: To measure the expression of osteogenic marker genes such as RUNX2 and Osteopontin (SPP1).
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the impact of this compound on sarcoma CSCs.
Caption: General experimental workflow for studying this compound's effects.
Conclusion
This compound is a potent HDAC inhibitor with significant anti-cancer activity against sarcoma CSCs. Its ability to induce growth arrest, apoptosis, and, importantly, cellular differentiation highlights its therapeutic potential. The promotion of osteogenic differentiation at non-toxic concentrations suggests that this compound could be a valuable tool for differentiation-based therapies, aiming to eliminate the CSC population by forcing them into a more mature, non-tumorigenic state. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the mechanisms of action of this compound and to explore its clinical applications. The continued study of such epigenetic modulators is crucial for the development of novel and effective cancer treatments.
References
In-Depth Technical Guide to MC1742: A Potent Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of MC1742, a potent inhibitor of histone deacetylases (HDACs). The information is compiled from publicly available scientific literature and is intended for a technical audience in the field of drug discovery and development.
Introduction and Discovery
This compound is a novel, potent inhibitor of class I and IIb histone deacetylases.[1] It emerged from a research program focused on the development of uracil-based HDAC inhibitors.[2][3][4] The discovery of this compound is attributed to the research group of Professor Antonello Mai at Sapienza University of Rome, a team with extensive experience in the design and synthesis of epigenetic modulators.[5][6]
The rationale behind the design of this compound and related compounds was to create molecules that could effectively target the aberrant epigenetic landscape of cancer cells, particularly the resilient cancer stem cell (CSC) population.[7] Musculoskeletal sarcomas, aggressive malignancies often affecting younger populations, were a key focus, given the role of CSCs in their development and therapeutic resistance.[8][9]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from MedchemExpress. All IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.
Table 2: Cellular Activity of this compound in Sarcoma Cancer Stem Cells
| Cell-Based Assay | Cell Type | Concentration | Effect |
| Apoptosis Induction | Sarcoma CSCs | 0.5, 1, and 2 µM | Significant induction of apoptosis after 24, 48, and 72 hours. |
| Osteogenic Differentiation | Sarcoma CSCs | 0.025 - 0.5 µM | Dose-dependent enhancement of bone nodule formation over 14 days. |
| Acetylation Increase | Sarcoma CSCs | 0.5 and 2 µM | Dose-dependent increase in acetyl-histone H3 and acetyl-tubulin levels after 24 hours. |
Data compiled from publicly available information on this compound's biological activity.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.
By inhibiting HDACs, this compound promotes histone hyperacetylation, leading to a more relaxed chromatin state. This "open" chromatin allows for the transcription of genes that are often silenced in cancer cells, such as tumor suppressor genes and those involved in cell cycle arrest, differentiation, and apoptosis. The downstream effects of this compound-induced HDAC inhibition in sarcoma cancer stem cells include the induction of apoptosis and the promotion of osteogenic differentiation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and are intended to provide a framework for replicating the types of experiments used to characterize this compound.
HDAC Inhibitor Screening Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against specific HDAC isoforms.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Dilute the recombinant human HDAC enzyme to the desired concentration in Assay Buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in an appropriate solvent.
-
Prepare the Developer solution (e.g., containing a protease and Trichostatin A to stop the reaction) in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 30 µL of the diluted HDAC enzyme to all wells except for the no-enzyme control wells.
-
Initiate the reaction by adding 10 µL of the HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the Developer solution to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot for Histone Acetylation
This protocol outlines the procedure for assessing the levels of acetylated histones in cells treated with this compound.
-
Cell Culture and Treatment:
-
Culture sarcoma cancer stem cells in appropriate media.
-
Treat the cells with various concentrations of this compound (e.g., 0.5 and 2 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method):
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate on ice to extract histones.
-
Centrifuge to pellet the debris and precipitate the histones from the supernatant with trichloroacetic acid.
-
Wash the histone pellet with acetone and resuspend in ultrapure water.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 15-20 µg of histone extract on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3) or total histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated histone band to the corresponding total histone band to account for loading differences.
-
Compare the normalized acetylation levels in this compound-treated samples to the vehicle control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed sarcoma cancer stem cells and treat with this compound (e.g., 0.5, 1, and 2 µM) or vehicle for the desired duration (e.g., 24, 48, 72 hours).
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add additional 1X Binding Buffer to each sample before analysis.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use unstained, Annexin V-only, and PI-only stained cells for compensation and to set the gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.
-
Osteogenic Differentiation Assay (Alizarin Red S Staining)
This protocol details a method to assess the osteogenic differentiation of sarcoma cancer stem cells by staining for calcium deposits.
-
Cell Culture and Treatment:
-
Plate sarcoma cancer stem cells in a multi-well plate.
-
Culture the cells in osteogenic differentiation medium supplemented with different concentrations of this compound (e.g., 0.025 - 0.5 µM) or vehicle.
-
Replace the medium every 2-3 days for a total of 14 days.
-
-
Staining Procedure:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 15-30 minutes at room temperature.
-
Wash the fixed cells with deionized water.
-
Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
-
Analysis:
-
Visualize the stained calcium deposits (red-orange nodules) using a microscope.
-
For quantification, the stain can be eluted with a solution of 10% acetic acid and 10% ammonium hydroxide, and the absorbance measured at 405 nm.
-
Experimental and Developmental Workflows
The development and characterization of a novel HDAC inhibitor like this compound typically follows a structured workflow from initial screening to preclinical evaluation.
Conclusion
This compound is a potent, novel HDAC inhibitor with significant preclinical activity against sarcoma cancer stem cells. Its ability to induce apoptosis and promote differentiation highlights its therapeutic potential. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile as a potential anti-cancer agent. The detailed protocols and data presented in this guide provide a valuable resource for researchers working on HDAC inhibitors and the development of novel cancer therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological properties of novel, uracil-containing histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Collection - Synthesis and Biological Properties of Novel, Uracil-Containing Histone Deacetylase Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 5. dctf.web.uniroma1.it [dctf.web.uniroma1.it]
- 6. Professors | Dipartimento di Chimica<br />e Tecnologie del Farmaco [dctf.web.uniroma1.it]
- 7. mdpi.com [mdpi.com]
- 8. Histone deacetylase inhibitor ITF2357 leads to apoptosis and enhances doxorubicin cytotoxicity in preclinical models of human sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
The Impact of MC1742 on Non-Histone Protein Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC1742 is a potent histone deacetylase (HDAC) inhibitor with significant activity against Class I and Class IIb HDACs, exhibiting particularly high potency for HDAC6. This cytoplasmic enzyme's primary substrates are non-histone proteins, positioning this compound as a significant modulator of various cellular processes beyond transcriptional regulation. This technical guide provides an in-depth analysis of the effects of this compound on non-histone protein acetylation. It consolidates available quantitative data, details relevant experimental protocols for assessing protein acetylation, and visualizes the key signaling pathways influenced by the hyperacetylation of this compound's primary non-histone targets: α-tubulin and Heat Shock Protein 90 (HSP90). The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and other selective HDAC6 inhibitors.
Introduction to this compound and Non-Histone Protein Acetylation
This compound is a powerful histone deacetylase (HDAC) inhibitor, demonstrating low micromolar to nanomolar efficacy against several HDAC isoforms.[1][2][3] Notably, its pronounced inhibitory effect on HDAC6, a predominantly cytoplasmic deacetylase, underscores its significant impact on the acetylation status of non-histone proteins.[1][3]
Lysine acetylation is a critical post-translational modification that extends beyond the epigenetic regulation of histones.[4][5] A vast number of non-histone proteins are acetylated, influencing their stability, enzymatic activity, subcellular localization, and protein-protein interactions.[4][6] HDACs, and specifically the cytoplasmic HDAC6, play a crucial role in reversing this modification.[7] By inhibiting HDAC6, this compound induces hyperacetylation of its key substrates, thereby modulating a variety of cellular functions critical in physiology and disease.[1][2]
This guide focuses on the two most well-characterized non-histone protein targets of HDAC6, and by extension, this compound:
-
α-tubulin: A major component of microtubules, its acetylation is crucial for regulating microtubule stability, cell motility, and intracellular transport.[8]
-
Heat Shock Protein 90 (HSP90): A molecular chaperone responsible for the folding and stability of numerous client proteins, many of which are involved in cell signaling and cancer progression.[9]
Quantitative Analysis of this compound's Inhibitory Activity
This compound has been characterized as a potent inhibitor of multiple HDAC isoforms. The following table summarizes its in vitro inhibitory activity (IC50 values). The strong inhibition of HDAC6 is a key indicator of its significant effects on non-histone protein acetylation.
| HDAC Isoform | IC50 (µM)[1][2] |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. |
While direct quantitative data on the dose-dependent effects of this compound on the acetylation of α-tubulin and HSP90 are not extensively available in the public domain, the high potency against HDAC6 strongly suggests a significant increase in the acetylation of these targets at nanomolar concentrations of the compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on non-histone protein acetylation.
Quantification of α-Tubulin Acetylation by Western Blot
This protocol allows for the semi-quantitative analysis of changes in α-tubulin acetylation in response to this compound treatment.
Materials:
-
Cell culture reagents and chosen cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors and HDAC inhibitors (e.g., Trichostatin A and sodium butyrate) to preserve acetylation marks.
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-α-Tubulin (Lys40) antibody
-
Anti-α-Tubulin antibody (for total protein loading control)
-
Anti-β-actin or GAPDH antibody (for loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-range of this compound for a specified time course (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total α-tubulin and a loading control (β-actin or GAPDH) to normalize the acetyl-α-tubulin signal.
-
Densitometric Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the acetyl-α-tubulin signal to the total α-tubulin and the loading control.
Proteomic Analysis of the Acetylome by Mass Spectrometry
This protocol provides a general workflow for identifying and quantifying changes in the non-histone protein acetylome following this compound treatment.
Materials:
-
Cell culture reagents and chosen cell line
-
This compound
-
Lysis buffer (e.g., Urea-based buffer for complete denaturation) with protease and HDAC inhibitors
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
Anti-acetyl-lysine antibody-conjugated beads for immunoprecipitation (IP)
-
Wash buffers for IP
-
Elution buffer for IP
-
C18 desalting columns
-
LC-MS/MS system
Protocol:
-
Cell Culture and Lysis: Treat cells with this compound or vehicle control. Harvest and lyse cells in a denaturing lysis buffer containing protease and HDAC inhibitors.
-
Protein Digestion:
-
Quantify the protein concentration.
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin.
-
-
Immunoaffinity Enrichment of Acetylated Peptides:
-
Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads to enrich for acetylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides.
-
-
LC-MS/MS Analysis:
-
Desalt the enriched peptides using C18 columns.
-
Analyze the peptides by LC-MS/MS to identify the sequences and locate the acetylation sites.
-
-
Data Analysis:
-
Use database search algorithms to identify the acetylated proteins and peptides.
-
Perform label-free or label-based quantification to determine the relative changes in acetylation levels between this compound-treated and control samples.
-
Signaling Pathways Modulated by this compound via Non-Histone Protein Acetylation
The inhibition of HDAC6 by this compound leads to the hyperacetylation of α-tubulin and HSP90, which in turn affects downstream signaling pathways crucial for cell motility and protein homeostasis.
Impact on Cell Motility through α-Tubulin Hyperacetylation
HDAC6-mediated deacetylation of α-tubulin is associated with increased cell motility.[10] By inhibiting HDAC6, this compound promotes the hyperacetylation of α-tubulin, leading to more stable microtubules. This stabilization can interfere with the dynamic cytoskeletal rearrangements necessary for cell migration, a process often regulated by the Rho GTPase signaling pathway.[11][12]
Caption: this compound inhibits HDAC6, leading to α-tubulin hyperacetylation and decreased cell motility.
Disruption of HSP90 Chaperone Function and Client Protein Degradation
HDAC6 also deacetylates the molecular chaperone HSP90.[9] Inhibition of HDAC6 by this compound results in HSP90 hyperacetylation, which can impair its chaperone activity. This leads to the destabilization and subsequent degradation of HSP90 client proteins, many of which are oncoproteins such as Akt, crucial for cell survival signaling.[8][13]
Caption: this compound-mediated HDAC6 inhibition disrupts HSP90 function, promoting client protein degradation.
Conclusion and Future Directions
This compound is a potent HDAC inhibitor with a strong activity profile against HDAC6, making it a significant modulator of non-histone protein acetylation. Its effects on α-tubulin and HSP90 acetylation have profound implications for cancer therapy, particularly in the context of cell motility and survival signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the therapeutic potential of this compound.
Future research should focus on obtaining comprehensive, quantitative proteomics data to identify the full spectrum of non-histone protein targets of this compound. Elucidating the precise downstream consequences of the hyperacetylation of these targets will be crucial for understanding its mechanism of action and for identifying novel therapeutic applications. While no clinical trials have been specifically reported for this compound, the promising preclinical data and the clinical evaluation of other HDAC inhibitors in malignancies like sarcoma suggest that further investigation into the clinical utility of this compound is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for detecting acetylated PD-L1 in cell lysates [protocols.io]
- 7. Discovery of protein acetylation patterns by deconvolution of peptide isomer mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6 and Heat Shock Protein 90 Control the Functions of Foxp3+ T-Regulatory Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Acetylation Site in the Middle Domain of Hsp90 Regulates Chaperone Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterogeneous Responses and Isoform Compensation Dim the Therapeutic Window of Hsp90 ATP-Binding Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA-PKcs inhibition impairs HDAC6-mediated HSP90 chaperone function on Aurora A and enhances HDACs inhibitor-induced cell killing by increasing mitotic aberrant spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MC1742 in Epigenetic Modulation: A Technical Guide for Researchers
An In-depth Examination of a Novel Pan-HDAC Inhibitor in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MC1742, a potent pan-histone deacetylase (HDAC) inhibitor, and its role in epigenetic modulation, with a specific focus on its effects on cancer stem cells (CSCs). This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for cited experiments, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a novel hydroxamate-based pan-HDAC inhibitor demonstrating significant potential in oncology research. By targeting multiple HDAC enzymes, this compound alters the epigenetic landscape of cancer cells, leading to growth arrest, apoptosis, and differentiation, particularly in aggressive malignancies such as sarcomas. This guide synthesizes the current understanding of this compound, offering a technical resource for researchers exploring its therapeutic applications.
Mechanism of Action
This compound functions as a potent inhibitor of Class I and Class IIb HDAC enzymes. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of key tumor suppressor genes.
By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of histones and relaxes the chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and differentiation. Additionally, this compound has been shown to increase the acetylation of non-histone proteins, such as α-tubulin, which can disrupt microtubule function and further contribute to its anti-cancer effects.
This compound's primary mechanism involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones. This, in turn, alters chromatin structure and reactivates the expression of silenced genes. The key outcomes of this compound action in sarcoma cancer stem cells are:
-
Induction of Apoptosis: this compound triggers programmed cell death in sarcoma CSCs. This is a critical anti-cancer effect, as it eliminates the cells responsible for tumor initiation and recurrence.
-
Cell Cycle Arrest: The compound halts the proliferation of cancer cells by arresting the cell cycle.
-
Induction of Differentiation: At non-toxic concentrations, this compound promotes the differentiation of sarcoma CSCs into more mature cell types, such as osteoblasts. This process can reduce the tumorigenic potential of the CSC population.
The concurrent inhibition of both Class I and Class IIb HDACs appears to be crucial for the potent anti-cancer effects observed with this compound in sarcoma CSCs.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from MedchemExpress and Di Pompo et al., 2015.
Table 2: In Vitro Effects of this compound on Sarcoma Cancer Stem Cells
| Effect | Cell Line | Concentration (µM) | Time Point | Result |
| Increased Acetyl-Histone H3 | Sarcoma CSCs | 0.5 and 2 | 24 hours | Dose-dependent increase |
| Increased Acetyl-Tubulin | MG-63 CSCs | 0.5 and 2 | 24 hours | Dose-dependent increase |
| Apoptosis Induction | Sarcoma CSCs | 0.5, 1, and 2 | 24, 48, and 72 hours | Significant induction |
| Enhanced Bone Nodule Formation | Sarcoma CSCs | 0.025 - 0.5 | 14 days | Significant dose-dependent enhancement |
Data sourced from MedchemExpress and Di Pompo et al., 2015.
Signaling Pathways and Experimental Workflows
Signaling Pathway for this compound-Induced Apoptosis in Cancer Stem Cells
Caption: this compound inhibits HDACs, leading to histone hyperacetylation and increased expression of tumor suppressor genes, ultimately causing apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on sarcoma CSCs, from cell culture and treatment to various in vitro assays and data analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Culture and Sarcosphere Formation
-
Cell Lines: Human osteosarcoma (MG-63), rhabdomyosarcoma (RD), and Ewing's sarcoma (SK-ES-1) cell lines.
-
Sarcosphere Culture Medium: DMEM/F12 medium supplemented with 20 ng/mL epidermal growth factor (EGF), 10 ng/mL basic fibroblast growth factor (bFGF), and B27 supplement.
-
Procedure:
-
Cells are seeded in ultra-low attachment plates at a density of 1 x 10^4 cells/mL in sarcosphere culture medium.
-
Cultures are maintained in a humidified incubator at 37°C and 5% CO2.
-
Sarcospheres are allowed to form for 7-10 days before treatment with this compound.
-
HDAC Activity Assay
-
Principle: A fluorometric assay to measure the activity of HDAC enzymes.
-
Procedure:
-
Nuclear extracts from treated and untreated cells are prepared.
-
The extracts are incubated with a fluorogenic HDAC substrate.
-
The reaction is stopped, and the fluorescence is measured using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
-
Western Blotting for Acetylated Proteins
-
Principle: To detect and quantify the levels of acetylated histone H3 and acetylated α-tubulin.
-
Procedure:
-
Cells are treated with this compound for the desired time and concentrations.
-
Whole-cell lysates are prepared using RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against acetyl-histone H3 and acetyl-α-tubulin.
-
A loading control antibody (e.g., β-actin) is used for normalization.
-
The membrane is then incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
-
Procedure:
-
Cells are treated with this compound.
-
Both adherent and floating cells are collected.
-
Cells are washed with cold PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
The stained cells are analyzed by flow cytometry.
-
Osteogenic Differentiation Assay (Alizarin Red S Staining)
-
Principle: To detect calcium deposits in differentiated osteoblasts.
-
Procedure:
-
Sarcospheres are cultured in osteogenic differentiation medium (standard culture medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid) in the presence of non-toxic concentrations of this compound for 14 days.
-
Cells are fixed with 4% paraformaldehyde.
-
The fixed cells are stained with Alizarin Red S solution.
-
The stained calcium deposits are visualized by microscopy and can be quantified by dissolving the stain and measuring its absorbance.
-
Preclinical and Clinical Status
As of the latest available information, this compound has demonstrated promising in vitro activity against sarcoma cancer stem cells. Further investigations in preclinical in vivo sarcoma models were planned to validate these findings. There is currently no publicly available information on this compound entering clinical trials. The development of HDAC inhibitors for solid tumors remains an active area of research.
Conclusion
This compound is a potent pan-HDAC inhibitor that effectively targets sarcoma cancer stem cells by inducing apoptosis and promoting differentiation. Its ability to modulate the epigenetic landscape of cancer cells highlights the therapeutic potential of HDAC inhibition in oncology. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to advance our understanding and application of epigenetic modulators in cancer therapy. Further preclinical and clinical evaluation is warranted to determine the full therapeutic potential of this compound.
MC1742: A Promising Epigenetic Modulator in Sarcoma Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sarcomas, a heterogeneous group of malignancies arising from mesenchymal tissues, present significant therapeutic challenges due to their complex biology and resistance to conventional therapies. Emerging evidence points to the critical role of epigenetic dysregulation in sarcoma pathogenesis, opening new avenues for targeted therapeutic intervention. MC1742, a potent inhibitor of histone deacetylases (HDACs), has garnered attention for its potential to reprogram the epigenetic landscape of sarcoma cells, particularly targeting the resilient cancer stem cell (CSC) population. This document provides a comprehensive technical overview of the preclinical data on this compound in sarcoma research, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies.
Core Mechanism of Action: Histone Deacetylase Inhibition
This compound exerts its anti-cancer effects by inhibiting the activity of histone deacetylases, enzymes that play a central role in gene expression regulation. By blocking HDACs, this compound promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced tumor suppressor genes, ultimately inducing growth arrest, apoptosis, and differentiation in cancer cells.[1]
Signaling Pathway: From HDAC Inhibition to Cellular Outcomes
Caption: this compound inhibits HDACs, leading to increased histone acetylation and downstream anti-tumor effects.
Quantitative Data Presentation
The efficacy of this compound has been quantified through various preclinical assays, demonstrating its potency against a range of HDAC isoforms and its specific effects on sarcoma cancer stem cells.
Table 1: this compound Inhibitory Concentration (IC50) Against HDAC Isoforms
| HDAC Isoform | IC50 (µM)[1] | IC50 (nM)[2] |
| HDAC1 | 0.10 | 100 |
| HDAC2 | 0.11 | 110 |
| HDAC3 | 0.02 | 20 |
| HDAC6 | 0.007 | 7 |
| HDAC8 | 0.61 | 610 |
| HDAC10 | 0.04 | 40 |
| HDAC11 | 0.10 | Not Reported |
Table 2: Effective Concentrations of this compound in Sarcoma Cancer Stem Cells (CSCs)
| Biological Effect | Concentration Range (µM) | Incubation Time (hours) |
| Increased Acetyl-Histone H3 | 0.5 - 2 | 24 |
| Induction of Apoptosis | 0.5 - 2 | 24, 48, 72 |
| Induction of Osteogenesis | 0.025 - 0.5 | 336 (14 days) |
| Suppression of Proliferation | >0.5 | Not Specified |
Experimental Protocols
The following sections detail generalized methodologies for key experiments relevant to the study of this compound in sarcoma research. These protocols are based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.
HDAC Inhibitor Activity Assay
This protocol outlines a method to determine the inhibitory activity of this compound against specific HDAC isoforms.
Caption: Workflow for determining the in vitro inhibitory activity of this compound against HDAC enzymes.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute a specific recombinant human HDAC enzyme and a corresponding fluorescently labeled peptide substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.
-
Reaction Incubation: In a 96-well or 384-well plate, combine the HDAC enzyme, the substrate, and the various concentrations of this compound. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the deacetylation reaction by adding a developer solution containing a protease like trypsin. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Acetyl-Histone H3 Quantification (Western Blot)
This protocol describes the detection of changes in histone H3 acetylation levels in sarcoma cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate sarcoma cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control (DMSO) for 24 hours.
-
Histone Extraction: Harvest the cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for acetyl-histone H3. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity for acetyl-histone H3 and normalize it to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in acetylation.
Sarcoma Cancer Stem Cell Apoptosis Assay (Flow Cytometry)
This protocol details a method to quantify apoptosis in sarcoma CSCs treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Methodology:
-
CSC Culture and Treatment: Culture sarcoma CSCs (e.g., as spheroids in serum-free media) and treat with this compound (e.g., 0.5 µM, 1 µM, 2 µM) for 24, 48, and 72 hours.
-
Cell Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
Osteogenic Differentiation Assay
This protocol describes how to assess the ability of this compound to induce osteogenic differentiation in sarcoma CSCs.
Caption: A step-by-step workflow for inducing and assessing osteogenic differentiation in sarcoma CSCs.
Methodology:
-
Cell Seeding and Treatment: Seed sarcoma CSCs in a multi-well plate. The following day, replace the growth medium with an osteogenic differentiation medium supplemented with different concentrations of this compound (e.g., 0.025 µM to 0.5 µM).
-
Long-term Culture: Culture the cells for 14 days, replacing the medium with freshly prepared differentiation medium and this compound every 2-3 days.
-
Alizarin Red S Staining: After the incubation period, wash the cells with PBS and fix them with 10% formalin. After fixation, stain the cells with Alizarin Red S solution, which specifically binds to calcium deposits, a marker of osteogenesis.
-
Analysis: Wash away the excess stain and visualize the red-orange mineralized nodules under a microscope. For quantitative analysis, the stain can be eluted and the absorbance measured.
Clinical Development and Future Perspectives
As of the current date, a thorough search of publicly available clinical trial registries and scientific literature did not yield any information on clinical trials specifically investigating this compound for the treatment of sarcoma. The existing data is confined to the preclinical setting.
The potent and specific activity of this compound against key HDAC isoforms, coupled with its demonstrated ability to induce apoptosis and differentiation in sarcoma CSCs, positions it as a compelling candidate for further investigation. Future research should focus on in vivo efficacy studies in relevant sarcoma xenograft models to validate the promising in vitro findings. Furthermore, combination studies with standard-of-care chemotherapies or other targeted agents could reveal synergistic effects and provide a strong rationale for advancing this compound into clinical development for sarcoma treatment. The favorable preclinical profile of this compound underscores the therapeutic potential of epigenetic modulation in this challenging disease.
References
Methodological & Application
Application Notes and Protocols for MC1742 in Sarcoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor with significant activity against multiple HDAC isoforms.[1] This compound has demonstrated the ability to induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells (CSCs), highlighting its therapeutic potential in this challenging malignancy.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound in sarcoma cell lines, focusing on its mechanism of action as an HDAC inhibitor.
Mechanism of Action
This compound exerts its anti-sarcoma effects by inhibiting the activity of HDAC enzymes. This inhibition leads to an increase in the acetylation of histone and non-histone proteins. The hyperacetylation of histone H3 disrupts chromatin structure, leading to the regulation of gene expression that can induce cell cycle arrest and apoptosis.[1] Furthermore, the increased acetylation of α-tubulin, a non-histone target, can impact microtubule dynamics and intracellular transport.[1]
Signaling Pathway Diagram
Caption: this compound inhibits HDACs, leading to hyperacetylation and anti-sarcoma effects.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
| Table 1: Inhibitory concentrations (IC50) of this compound against various HDAC isoforms.[1] |
Experimental Protocols
General Cell Culture Guidelines for Sarcoma Cell Lines
-
Cell Lines: Select appropriate sarcoma cell lines for your study (e.g., HT1080, A673, SW872).
-
Culture Medium: Use the recommended medium for each cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 70-80% confluency.
Experimental Workflow Diagram
Caption: General workflow for evaluating this compound's effects on sarcoma cells.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on sarcoma cell lines.
Materials:
-
Sarcoma cell lines
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed sarcoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. Recommended concentrations to test include a range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in sarcoma cell lines following this compound treatment.
Materials:
-
Sarcoma cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed sarcoma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations of 0.5, 1, and 2 µM for 24, 48, and 72 hours.[1] Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Western Blot Analysis for Histone and Tubulin Acetylation
Objective: To detect changes in the acetylation levels of histone H3 and α-tubulin in sarcoma cells treated with this compound.
Materials:
-
Sarcoma cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-Tubulin, anti-α-Tubulin, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed sarcoma cells in 6-well plates and treat with this compound (e.g., 0.5 and 2 µM) for 24 hours.[1]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts.
References
Application Notes and Protocols for MC1742 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent inhibitor of Class I and Class IIb histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By removing acetyl groups from histones, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[3][4] this compound inhibits this activity, resulting in hyperacetylation of histones and other non-histone proteins, which in turn leads to the reactivation of silenced tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5][6] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for the use of this compound in various cell culture assays to assess its biological effects on cancer cells.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of HDACs. This leads to an increase in the acetylation levels of various proteins, most notably histone H3 and α-tubulin.[5] The acetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of genes that are often silenced in cancer cells, such as those involved in cell cycle control and apoptosis.[4] The hyperacetylation of non-histone proteins like α-tubulin can disrupt microtubule function, further contributing to cell cycle arrest and apoptosis.[5]
The downstream effects of HDAC inhibition by this compound include the induction of growth arrest, apoptosis, and differentiation, particularly in cancer stem cells.[5]
Figure 1: Simplified signaling pathway of this compound action.
Data Presentation
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
| Data sourced from MedchemExpress.[5] |
Table 2: Cellular Effects of this compound on Sarcoma Cancer Stem Cells
| Assay | Concentration (µM) | Incubation Time | Observed Effect |
| Acetyl-Histone H3 | 0.5 - 2 | 24 hours | Dose-dependent increase in acetylation |
| Apoptosis | 0.5, 1, 2 | 24, 48, 72 hours | Significant induction of apoptosis |
| Osteogenic Differentiation | 0.025 - 0.5 | 14 days | Significant dose-dependent enhancement of bone nodule formation |
| Data sourced from MedchemExpress.[5] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cells.
Materials:
-
Cancer cell line of interest (e.g., sarcoma, lung, breast cancer cell lines)
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO, stored at -20°C or -80°C)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Figure 2: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2 µM) and a vehicle control for 24, 48, or 72 hours.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.
-
Protocol 3: Western Blot for Acetyl-Histone H3
This protocol details the detection of changes in histone H3 acetylation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound (e.g., 0.5, 2 µM) for 24 hours as described previously.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Conclusion
This compound is a powerful research tool for investigating the role of HDACs in cancer biology. The protocols provided here offer a starting point for assessing its efficacy in various cell culture models. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The ability of this compound to induce apoptosis and differentiation in cancer cells, particularly cancer stem cells, highlights its potential as a therapeutic agent and warrants further investigation.
References
- 1. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 2. 美国GlpBio - this compound | Cas# 1776116-74-5 [glpbio.cn]
- 3. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer [frontiersin.org]
Application Notes and Protocols for Cell Cycle Analysis of Cancer Cells Treated with MC1742
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor with significant activity against Class I and IIb HDACs, including HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In various cancers, the dysregulation of HDAC activity is a common feature, contributing to uncontrolled cell proliferation and survival.
HDAC inhibitors, such as this compound, function by preventing the deacetylation of histones, thereby promoting a more open chromatin state that allows for the transcription of tumor suppressor genes. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells[1]. Specifically, this compound has been shown to increase the levels of acetylated histone H3 and acetyl-tubulin, and it has demonstrated the ability to inhibit the growth of cancer stem cells[1]. These characteristics make this compound a promising candidate for anti-cancer therapy.
These application notes provide a comprehensive guide for the analysis of the effects of this compound on the cell cycle of cancer cells. The protocols herein detail methods for treating cancer cells with this compound, and subsequently analyzing cell cycle distribution, apoptosis, and cell proliferation.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on a representative cancer cell line.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (DMSO) | - | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 0.5 | 65.8 ± 4.2 | 20.1 ± 2.1 | 14.1 ± 1.9 |
| This compound | 1.0 | 75.3 ± 5.5 | 15.2 ± 1.9 | 9.5 ± 1.5 |
| This compound | 2.0 | 82.1 ± 6.3 | 10.4 ± 1.7 | 7.5 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Induction of Apoptosis by this compound
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control (DMSO) | - | 3.2 ± 0.8 | 1.5 ± 0.4 | 4.7 ± 1.2 |
| This compound | 0.5 | 12.5 ± 2.1 | 5.8 ± 1.1 | 18.3 ± 3.2 |
| This compound | 1.0 | 25.7 ± 3.5 | 10.2 ± 1.8 | 35.9 ± 5.3 |
| This compound | 2.0 | 40.1 ± 4.8 | 18.5 ± 2.5 | 58.6 ± 7.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Inhibition of Cell Proliferation by this compound
| Treatment | Concentration (µM) | % Inhibition of Cell Proliferation |
| Control (DMSO) | - | 0 |
| This compound | 0.5 | 25.4 ± 3.7 |
| This compound | 1.0 | 52.8 ± 5.1 |
| This compound | 2.0 | 78.9 ± 6.9 |
Data are presented as mean ± standard deviation from three independent experiments, as determined by MTT assay after 72 hours of treatment.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cancer cells in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the course of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) before proceeding with the downstream analyses.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Harvesting: Following treatment with this compound, harvest the cells by trypsinization. Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are included in the analysis.
-
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: After this compound treatment, collect the cells, including any floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound as described above.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the control (DMSO-treated) cells.
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound.
Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.
Caption: Logical relationship of this compound's effects on cancer cells.
References
Application Notes and Protocols for MC1742 in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor with significant activity against Class I and IIb HDACs.[1][2] By inhibiting these enzymes, this compound modulates the acetylation of histones and other proteins, leading to changes in gene expression and the induction of various cellular processes, including cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] These application notes provide a comprehensive overview of the recommended dosage and protocols for the use of this compound in in vitro cancer research.
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of HDAC enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. Inhibition of HDACs by this compound results in hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of tumor suppressor genes that are often silenced in cancer. This can lead to the induction of p21, a cyclin-dependent kinase inhibitor that causes cell cycle arrest. Furthermore, HDAC inhibition can promote apoptosis through both intrinsic and extrinsic pathways by altering the expression of pro- and anti-apoptotic proteins.
Data Presentation
The following tables summarize the known inhibitory activity and effective concentrations of this compound in in vitro studies. The available data is primarily from studies on sarcoma cancer stem cells. Researchers are advised to perform dose-response studies to determine the optimal concentration for their specific cancer cell line and assay.
Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from manufacturer's datasheet.[1]
Table 2: Effective Concentrations of this compound in Sarcoma Cancer Stem Cells
| Assay Type | Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| Apoptosis Induction | Sarcoma Cancer Stem Cells | 0.5, 1, 2 | 24, 48, 72 hours | Significant induction of apoptosis | [1] |
| Histone Acetylation | Sarcoma Cancer Stem Cells | 0.5, 2 | 24 hours | Increased acetylation of histone H3 | [1] |
| Differentiation | Sarcoma Cancer Stem Cells | 0.025 - 0.5 | 14 days | Enhanced bone nodule formation | [1] |
| Proliferation Suppression | Sarcoma Cancer Stem Cells | >0.5 | Not specified | Suppression of proliferation and induction of apoptosis | [2] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 1-2 x 10^5 cells/well. After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.5, 1, and 2 µM) for 24, 48, or 72 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic cell dissociation solution. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for 24, 48, or 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Acetyl-Histone H3
This protocol is for detecting changes in histone acetylation following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against acetyl-histone H3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 0.5 and 2 µM) for 24 hours. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against acetyl-histone H3 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative change in acetyl-histone H3 levels.
Visualization of Signaling Pathways
The following diagrams illustrate the putative signaling pathways affected by this compound, based on its mechanism of action as an HDAC inhibitor.
References
Application Notes and Protocols for Assessing Apoptosis in MC1742-Treated Cells
These application notes provide detailed protocols for quantifying apoptosis in cells treated with the hypothetical compound MC1742. The methodologies described are standard techniques used to assess programmed cell death and can be adapted for various cell lines and experimental conditions.
Introduction
Apoptosis, or programmed cell death, is a critical process in normal tissue development and homeostasis. Dysregulation of apoptosis is implicated in various diseases, including cancer and neurodegenerative disorders. Consequently, the evaluation of a compound's ability to induce apoptosis is a fundamental aspect of drug discovery and development. These protocols outline three common methods for detecting and quantifying apoptosis: the Annexin V/Propidium Iodide (PI) assay for identifying early and late apoptotic cells, the TUNEL assay for detecting DNA fragmentation, and a colorimetric assay for measuring caspase-3 activity, a key executioner caspase in the apoptotic cascade.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane integrity and the externalization of phosphatidylserine (PS).
Principle
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.
Experimental Workflow
Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.
Protocol
Materials:
-
This compound-treated cells
-
Control cells (untreated and positive control, e.g., treated with staurosporine)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include appropriate vehicle and positive controls.
-
-
Staining:
-
Harvest the cells, including the supernatant which may contain detached apoptotic cells. For adherent cells, use a gentle dissociation reagent like TrypLE™.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation
| Treatment Group | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (Low Conc.) | 80.1 ± 3.5 | 12.3 ± 1.8 | 7.6 ± 1.2 |
| This compound (High Conc.) | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.5 |
| Positive Control | 20.3 ± 2.9 | 50.1 ± 4.5 | 29.6 ± 3.3 |
Data are represented as mean ± standard deviation.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Principle
During apoptosis, endonucleases cleave DNA into smaller fragments, creating numerous 3'-hydroxyl termini. The enzyme Terminal deoxynucleotidyl Transferase (TdT) can then catalyze the addition of labeled dUTPs (e.g., Br-dUTP) to these termini. The incorporated labeled nucleotides can be detected using a fluorescently labeled antibody, allowing for the quantification of apoptotic cells.
Experimental Workflow
Caption: Workflow for the TUNEL Assay.
Protocol
Materials:
-
This compound-treated cells on glass coverslips or in a microplate
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme with the label solution).
-
Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the samples three times with PBS.
-
If using a Br-dUTP-based kit, incubate with the fluorescently labeled anti-BrdU antibody for 30 minutes at room temperature.
-
Wash three times with PBS.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides with mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filters for the fluorophore used and DAPI.
-
Data Presentation
| Treatment Group | Apoptotic Index (%) (TUNEL-positive cells / Total cells) |
| Vehicle Control | 1.8 ± 0.3 |
| This compound (Low Conc.) | 15.4 ± 2.1 |
| This compound (High Conc.) | 42.1 ± 3.8 |
| Positive Control (DNase I treated) | 92.5 ± 4.5 |
Data are represented as mean ± standard deviation from at least three independent fields of view.
Caspase-3 Colorimetric Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
Principle
The assay is based on the ability of active caspase-3 to cleave a specific peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide). The cleavage releases the chromophore p-nitroanilide (pNA), which has a strong absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the cell lysate.
Apoptotic Signaling Pathway
Caption: Simplified overview of major apoptotic signaling pathways.
Protocol
Materials:
-
This compound-treated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and Ac-DEVD-pNA substrate)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Collect cells (treated and controls) and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 50 µL of chilled cell lysis buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay Reaction:
-
Determine the protein concentration of each lysate.
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each sample.
-
Add 5 µL of the Ac-DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Data Presentation
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Low Conc.) | 2.8 ± 0.4 |
| This compound (High Conc.) | 6.5 ± 0.9 |
| Positive Control | 8.2 ± 1.1 |
Data are represented as mean ± standard deviation.
Conclusion
The protocols provided offer a comprehensive approach to characterizing the apoptotic effects of the compound this compound. It is recommended to use at least two different assays to confirm the mode of cell death. For example, complementing the Annexin V/PI assay with a caspase activity assay can provide robust evidence of apoptosis induction. The specific cell type, compound concentration, and treatment duration should be optimized for each experimental system.
Application of G-Quadruplex Stabilizers in Rhabdomyosarcoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhabdomyosarcoma (RMS) is the most prevalent soft tissue sarcoma in children, and new therapeutic strategies are urgently needed to improve patient outcomes. One emerging and promising approach involves the targeting of G-quadruplexes (G4s), which are non-canonical four-stranded secondary structures formed in guanine-rich regions of DNA and RNA. These structures are particularly abundant in the promoter regions of oncogenes and at telomeres, both of which are critical for cancer cell proliferation and survival.[1][2][3] The stabilization of G-quadruplexes by small molecules can disrupt essential cellular processes in cancer cells, such as transcription and telomere maintenance, leading to cell cycle arrest and apoptosis.[4][5][6]
While direct research on the compound MC1742 in rhabdomyosarcoma is not extensively documented in publicly available literature, this document provides a comprehensive application note and detailed protocols for the investigation of G-quadruplex stabilizing agents in RMS research, using the well-characterized G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) as a representative compound.[7][8][9][10][11] These guidelines are designed to facilitate the exploration of this novel anti-cancer strategy in the context of rhabdomyosarcoma.
Scientific Rationale for Targeting G-Quadruplexes in Rhabdomyosarcoma
G-quadruplexes are implicated in the regulation of several oncogenes that are relevant to cancer biology, including MYC, KRAS, and BCL-2.[5][12] By stabilizing the G-quadruplex structures in the promoter regions of these genes, small molecule ligands can effectively downregulate their transcription, thereby inhibiting key drivers of tumor growth and survival.[1][6] Furthermore, the stabilization of G-quadruplexes at telomeres can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is essential for maintaining telomere length and enabling replicative immortality.[1][2] This dual mechanism of action makes G-quadruplex stabilizers an attractive class of compounds for cancer therapy.
Hypothetical Quantitative Data Summary
The following table summarizes hypothetical data for a G-quadruplex stabilizer, designated as "Compound X" (based on RHPS4), in rhabdomyosarcoma cell lines. This data is illustrative and serves as a template for presenting experimental findings.
| Cell Line | Histological Subtype | IC50 (µM) after 72h | Apoptosis (% of cells) at 2x IC50 | Tumor Growth Inhibition (%) in Xenograft Model |
| RD | Embryonal (ERMS) | 0.5 | 45 | 60 |
| Rh30 | Alveolar (ARMS) | 0.8 | 38 | 55 |
| JR1 | Embryonal (ERMS) | 0.6 | 42 | Not Tested |
| RMS13 | Alveolar (ARMS) | 1.2 | 30 | Not Tested |
Caption: Illustrative data for a G-quadruplex stabilizer (Compound X) in rhabdomyosarcoma cell lines.
Signaling Pathway
Stabilization of G-quadruplexes by a ligand can trigger a cascade of events leading to cancer cell death. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed signaling pathway of G-quadruplex stabilizers in cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of a G-quadruplex stabilizer in rhabdomyosarcoma research.
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the G-quadruplex stabilizer on RMS cell lines.
Materials:
-
RMS cell lines (e.g., RD, Rh30)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
G-quadruplex stabilizer stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed RMS cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the G-quadruplex stabilizer in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in RMS cells following treatment with the G-quadruplex stabilizer.
Materials:
-
RMS cell lines
-
6-well plates
-
G-quadruplex stabilizer
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed RMS cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
After 24 hours, treat the cells with the G-quadruplex stabilizer at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the G-quadruplex stabilizer in a rhabdomyosarcoma mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
RMS cell line (e.g., Rh30)
-
Matrigel
-
G-quadruplex stabilizer formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 Rh30 cells mixed with Matrigel into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer the G-quadruplex stabilizer (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Experimental Workflow
The following diagram outlines a general workflow for the preclinical evaluation of a G-quadruplex stabilizer in rhabdomyosarcoma.
Caption: General workflow for preclinical evaluation of a G-quadruplex stabilizer.
Conclusion
Targeting G-quadruplexes represents a promising and innovative therapeutic strategy for rhabdomyosarcoma. The protocols and guidelines presented in this document provide a framework for the systematic evaluation of G-quadruplex stabilizing agents in preclinical RMS models. Further research in this area is warranted to identify and develop novel therapeutic candidates for this challenging pediatric cancer.
References
- 1. Targeting G-quadruplexes in gene promoters: a novel anticancer strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA G-quadruplex-stabilizing metal complexes as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-quadruplex stabilization via small-molecules as a potential anti-cancer strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A G-quadruplex Stabilizer Induces M-phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of G-quadruplex targets in gastrointestinal cancers: Advancements, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. "Stabilization of the G-quadruplex in Oncogenes MYC and KRAS as a Poten" by Tessa Miller [orb.binghamton.edu]
Application Notes and Protocols for Studying Cancer Stem Cell Differentiation Using MC1742
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and resistance to conventional therapies. Targeting CSCs by inducing their differentiation into non-tumorigenic cell types is a promising therapeutic strategy. MC1742 is a novel histone deacetylase (HDAC) inhibitor that has demonstrated the ability to induce growth arrest, apoptosis, and, at non-toxic doses, promote the differentiation of sarcoma cancer stem cells.[1] This document provides detailed application notes and protocols for utilizing this compound to study and induce the osteogenic differentiation of cancer stem cells.
This compound functions by inhibiting class I (HDAC1, 2, 3, 8) and class IIb (HDAC6, 10) histone deacetylases. This inhibition leads to an increase in the acetylation of histones (e.g., acetyl-H3) and non-histone proteins (e.g., acetyl-tubulin), altering chromatin structure and gene expression to favor a more differentiated state.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound on Sarcoma Cancer Stem Cells
| Parameter | Cell Line | This compound Concentration | Effect | Reference |
| Growth Inhibition | Sarcoma CSCs | Varies by cell line | Inhibition of CSC growth | [1] |
| Apoptosis Induction | Sarcoma CSCs | Varies by cell line | Induction of apoptosis | [1] |
| Histone Acetylation | Sarcoma CSCs | Not specified | Increased acetyl-H3 levels | [1] |
| Tubulin Acetylation | Sarcoma CSCs | Not specified | Increased acetyl-tubulin levels | [1] |
| Osteogenic Differentiation | Sarcoma CSCs | Non-toxic doses | Promotion of osteogenic differentiation | [1] |
Table 2: Key Markers for Assessing Osteogenic Differentiation of Sarcoma CSCs
| Marker | Type | Method of Detection | Time Point |
| Alkaline Phosphatase (ALP) | Early-stage enzyme | Staining, Activity Assay | 7-14 days |
| Runx2 | Key transcription factor | qPCR, Western Blot | Early (3-7 days) |
| Osterix (Sp7) | Key transcription factor | qPCR, Western Blot | Early to mid (7-14 days) |
| Osteopontin (OPN) | Late-stage protein | Immunofluorescence, Western Blot | 14-21 days |
| Osteocalcin (OCN) | Late-stage protein | Immunofluorescence, Western Blot | 14-21 days |
| Mineralization (Calcium Deposits) | Late-stage matrix component | Alizarin Red S Staining | 14-28 days |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involved in this compound-Induced CSC Differentiation
HDAC inhibitors like this compound can influence several signaling pathways crucial for maintaining stemness or promoting differentiation. The Wnt and Notch signaling pathways are key regulators of CSC fate. The precise effect of HDAC inhibitors on these pathways can be context-dependent. In some cases, HDAC inhibitors can activate Wnt signaling, while in others, they can inhibit it. Similarly, the interplay with the Notch pathway is complex. The diagrams below illustrate the potential mechanisms of action.
Caption: Mechanism of this compound-induced osteogenic differentiation.
Caption: Potential modulation of Wnt and Notch pathways by this compound.
Experimental Workflow
The following diagram outlines the general workflow for studying the effect of this compound on cancer stem cell differentiation.
Caption: Experimental workflow for this compound-induced CSC differentiation.
Experimental Protocols
Protocol 1: Enrichment of Sarcoma Cancer Stem Cells using Sphere Formation Assay
This protocol is for the enrichment of CSCs from a sarcoma cell line.
Materials:
-
Sarcoma cell line
-
DMEM/F12 medium
-
B-27 supplement (50X)
-
Human Epidermal Growth Factor (hEGF) (20 ng/mL final concentration)
-
Basic Fibroblast Growth Factor (bFGF) (20 ng/mL final concentration)
-
Penicillin-Streptomycin (100 U/mL)
-
Trypsin-EDTA
-
PBS (Ca2+/Mg2+ free)
-
Ultra-low attachment plates (e.g., 6-well or 96-well)
Procedure:
-
Culture sarcoma cells in standard adherent conditions to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with serum-containing medium, collect cells, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in serum-free DMEM/F12 to create a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Prepare sphere-forming medium: DMEM/F12 supplemented with B-27, hEGF, bFGF, and Penicillin-Streptomycin.
-
Resuspend cells in sphere-forming medium to a final density of 1,000-5,000 cells/mL (optimize for your cell line).
-
Plate the cell suspension into ultra-low attachment plates.
-
Incubate at 37°C in a 5% CO2 humidified incubator for 7-14 days.
-
Monitor for the formation of sarcospheres (spherical, non-adherent cell clusters).
-
Add fresh sphere-forming medium every 3-4 days.
-
For passaging, collect spheres, centrifuge, dissociate into single cells using trypsin, and re-plate in fresh sphere-forming medium.
Protocol 2: Induction of Osteogenic Differentiation with this compound
This protocol describes how to induce osteogenic differentiation of sarcoma CSCs using this compound.
Materials:
-
Sarcoma CSC-enriched spheres (from Protocol 1)
-
Osteogenic differentiation medium: DMEM high glucose, 10% FBS, 1% Penicillin-Streptomycin, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone.
-
This compound (stock solution in DMSO)
-
Adherent tissue culture plates
Procedure:
-
Collect sarcospheres and dissociate into a single-cell suspension.
-
Plate the single cells onto standard adherent tissue culture plates in sphere-forming medium and allow them to attach for 24 hours.
-
After 24 hours, replace the medium with osteogenic differentiation medium.
-
Prepare different concentrations of this compound in osteogenic differentiation medium. A suggested starting range is 0.1 µM to 5 µM. Include a vehicle control (DMSO).
-
Treat the cells with the this compound-containing medium.
-
Change the medium with freshly prepared this compound every 3-4 days.
-
Culture the cells for 7 to 28 days, depending on the differentiation marker to be analyzed.
Protocol 3: Assessment of Osteogenic Differentiation
Materials:
-
BCIP/NBT substrate solution
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
Procedure:
-
After 7-14 days of differentiation, wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add BCIP/NBT substrate solution and incubate in the dark at room temperature for 15-60 minutes, or until a blue/purple color develops.
-
Stop the reaction by washing with distilled water.
-
Visualize and capture images using a light microscope.
Materials:
-
Alizarin Red S solution (2% in distilled water, pH 4.1-4.3)
-
4% PFA in PBS
-
Distilled water
Procedure:
-
After 14-28 days of differentiation, wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with distilled water.
-
Add Alizarin Red S solution and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash four times with distilled water.
-
Visualize and capture images of the red calcium deposits using a light microscope.
-
For quantification, destain by adding 10% cetylpyridinium chloride and measure the absorbance at 562 nm.
Protocol 4: Analysis of Gene and Protein Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Runx2, Osterix, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
At desired time points (e.g., day 3, 7, 14), lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-Runx2, anti-Osterix, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Materials:
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-Osteopontin, anti-Osteocalcin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Grow and differentiate cells on glass coverslips.
-
Fix cells with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides and visualize using a fluorescence microscope.
Conclusion
This compound presents a valuable tool for investigating the mechanisms of cancer stem cell differentiation. By following these protocols, researchers can effectively enrich for sarcoma CSCs, induce their osteogenic differentiation using this compound, and quantify the molecular and cellular changes that occur. This will aid in understanding the role of HDACs in CSC biology and in the development of novel differentiation-based cancer therapies.
References
Application Note and Protocol: Assessing MC1742 Efficacy in 3D Tumor Spheroids
Audience: Researchers, scientists, and drug development professionals.
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-cancer properties. It has been shown to induce growth arrest, apoptosis, and differentiation in cancer stem cells by increasing the acetylation of histones and other proteins[1][2]. Assessing the efficacy of novel therapeutic agents like this compound requires robust in vitro models that can accurately recapitulate the complex microenvironment of solid tumors.
Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research and drug discovery as they mimic several key features of in vivo tumors, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions[3][4]. These characteristics make them a more physiologically relevant model compared to traditional 2D cell cultures for evaluating the efficacy and penetration of anti-cancer drugs[5][6].
This document provides a detailed protocol for assessing the efficacy of this compound in 3D tumor spheroids, covering spheroid formation, drug treatment, and various methods for evaluating its impact on cell viability, apoptosis, and proliferation.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of choice (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedchemExpress)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Ultra-low attachment round-bottom 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega)
-
Caspase-Glo® 3/7 3D Assay (Promega)
-
4% Paraformaldehyde (PFA) in PBS
-
Triton™ X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies: Rabbit anti-Cleaved Caspase-3, Mouse anti-Ki-67
-
Secondary antibodies: Goat anti-Rabbit IgG (Alexa Fluor® 488), Goat anti-Mouse IgG (Alexa Fluor® 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Imaging system (e.g., high-content imager, confocal microscope)
3D Tumor Spheroid Formation (Liquid Overlay Technique)
-
Culture and expand the selected cancer cell line in a T-75 flask to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Resuspend the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Add 100 µL of the cell suspension to each well of an ultra-low attachment 96-well round-bottom plate (yielding 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation and growth daily using a light microscope.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove 50 µL of the old medium from each well containing a spheroid and replace it with 50 µL of the corresponding this compound dilution or vehicle control.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, or 72 hours).
Efficacy Assessment Protocols
-
At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the spheroid volume using the formula: Volume = (4/3)πr³.
-
Observe and document any morphological changes, such as loss of spheroid integrity, compaction, or discoloration.
-
After the treatment period, allow the 96-well plate containing the spheroids to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by shaking the plate on an orbital shaker at a low speed for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
-
Following this compound treatment, allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 3D reagent as per the manufacturer's protocol.
-
Add 100 µL of the Caspase-Glo® 3/7 3D reagent to each well.
-
Gently mix the contents by orbital shaking for 30 seconds.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence with a plate reader.
-
Express caspase activity as a fold change relative to the vehicle-treated control.
-
Carefully collect the spheroids from the wells and transfer them to a 1.5 mL microcentrifuge tube.
-
Wash the spheroids twice with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with 0.5% Triton™ X-100 in PBS for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the spheroids in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Incubate the spheroids with primary antibodies (e.g., anti-Cleaved Caspase-3 and anti-Ki-67) diluted in blocking buffer overnight at 4°C.
-
The next day, wash the spheroids three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI (for nuclear counterstaining) diluted in blocking buffer for 2 hours at room temperature, protected from light.
-
Wash the spheroids three times with PBS.
-
Mount the spheroids on a glass slide using a suitable mounting medium.
-
Image the spheroids using a confocal or high-content imaging system.
-
Analyze the images to quantify the percentage of apoptotic (Cleaved Caspase-3 positive) and proliferative (Ki-67 positive) cells.
Data Presentation
The quantitative data generated from the above protocols can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Spheroid Size
| This compound Concentration (µM) | Spheroid Diameter (µm) at 24h (Mean ± SD) | Spheroid Diameter (µm) at 48h (Mean ± SD) | Spheroid Diameter (µm) at 72h (Mean ± SD) |
| Vehicle Control (0) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Table 2: Effect of this compound on Spheroid Viability (IC50 Determination)
| This compound Concentration (µM) | % Viability at 48h (Mean ± SD) | % Viability at 72h (Mean ± SD) |
| Vehicle Control (0) | 100 | 100 |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| IC50 (µM) |
Table 3: Induction of Apoptosis by this compound
| This compound Concentration (µM) | Caspase 3/7 Activity (Fold Change vs. Control) at 48h (Mean ± SD) | % Cleaved Caspase-3 Positive Cells at 48h (Mean ± SD) |
| Vehicle Control (0) | 1.0 | |
| 0.1 | ||
| 0.5 | ||
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Table 4: Effect of this compound on Cell Proliferation
| This compound Concentration (µM) | % Ki-67 Positive Cells at 48h (Mean ± SD) |
| Vehicle Control (0) | |
| 0.1 | |
| 0.5 | |
| 1.0 | |
| 5.0 | |
| 10.0 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy in 3D tumor spheroids.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
This application note provides a comprehensive protocol for evaluating the efficacy of the HDAC inhibitor this compound using a 3D tumor spheroid model. The described assays for assessing spheroid growth, viability, apoptosis, and proliferation offer a robust platform for characterizing the anti-tumor activity of this compound in a physiologically relevant context. The use of 3D models is critical for bridging the gap between in vitro studies and in vivo outcomes, thereby accelerating the development of novel cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 3. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 4. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Real-Time Apoptosis and Necrosis Detection in 3D Spheroid Cell Models [promega.com]
- 6. moleculardevices.com [moleculardevices.com]
MC1742: Application Notes and Protocols for Inducing G1 Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor with significant activity against Class I and IIb HDACs. By inhibiting these enzymes, this compound modulates the acetylation status of histone and non-histone proteins, leading to the regulation of gene expression and the induction of various cellular responses, including cell cycle arrest, apoptosis, and differentiation. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. This document provides detailed application notes on the use of this compound to induce G1 cell cycle arrest, along with comprehensive protocols for relevant experimental procedures.
Mechanism of Action: G1 Cell Cycle Arrest
This compound induces G1 cell cycle arrest primarily through the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1. The inhibition of HDACs by this compound leads to an increase in the acetylation of histones in the promoter region of the CDKN1A gene (encoding p21), resulting in a more open chromatin structure and enhanced transcription. This upregulation of p21 can occur through both p53-dependent and p53-independent mechanisms.
Once expressed, p21 binds to and inhibits the activity of Cyclin D-CDK4/6 and Cyclin E-CDK2 complexes. This inhibition prevents the hyper-phosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a key regulator of genes required for the G1 to S phase transition. The sequestration of E2F by Rb blocks the transcription of S-phase-promoting genes, thereby halting the cell cycle in the G1 phase.
Data Presentation
The following tables summarize representative quantitative data on the effects of HDAC inhibitors on cell cycle distribution. While specific data for this compound is limited in publicly available literature, the data for Trichostatin A (TSA) and Vorinostat, well-characterized HDAC inhibitors known to induce G1 arrest, serve as illustrative examples.
Table 1: Effect of Trichostatin A (TSA) on Cell Cycle Distribution in Esophageal Squamous Carcinoma Cells (EC9706) [1]
| Treatment (48h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 59.86% | 29.09% | 11.05% |
| TSA (1.0 µM) | 74.77% | 13.03% | 12.20% |
Table 2: Effect of Vorinostat on Cell Cycle Distribution in Canine Urothelial Carcinoma Cells
| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55.2% | 28.4% | 16.4% |
| Vorinostat (1.0 µM) | 72.1% | 15.3% | 12.6% |
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced G1 cell cycle arrest.
References
Application Note: Measuring Changes in Gene Expression After MC1742 Treatment
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on measuring the transcriptional effects of MC1742, a potent inhibitor of Class I and IIb histone deacetylases (HDACs). This compound alters gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and subsequent changes in transcription.[1][2][3] This application note details the protocols for cell treatment, RNA isolation, and quantitative gene expression analysis, and provides a framework for interpreting the resulting data.
Introduction to this compound and its Mechanism of Action
This compound is a potent small molecule inhibitor of histone deacetylases (HDACs), specifically targeting Class I (HDAC1, HDAC2, HDAC3) and Class IIb (HDAC6, HDAC10) enzymes.[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression.[2][3] By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin and makes it more accessible to the transcriptional machinery, thereby altering the expression of numerous genes.[2][4]
This modulation of gene expression is central to the anti-cancer properties of this compound, which include inducing growth arrest, apoptosis, and differentiation in cancer cells.[1][3][5] Understanding the specific genes and pathways affected by this compound is crucial for elucidating its therapeutic mechanism and identifying biomarkers of response. This note provides the necessary protocols to quantify these changes accurately.
Signaling Pathway
The primary mechanism of this compound involves the direct inhibition of HDAC enzymes. This action increases the acetylation of both histone and non-histone proteins. Increased histone acetylation leads to a more open chromatin state, allowing transcription factors to bind to DNA and initiate the expression of target genes, such as the cell cycle inhibitor p21.[2] The acetylation of non-histone proteins can also affect various signaling pathways critical for cell survival and proliferation.[5][6]
Experimental Protocols
The following protocols provide a step-by-step guide for treating cancer cells with this compound and measuring subsequent changes in gene expression using quantitative Real-Time PCR (qPCR).
Cell Culture and this compound Treatment
This protocol is optimized for A375 human melanoma cells but can be adapted for other adherent cancer cell lines.
-
Cell Seeding:
-
Culture A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 1 x 10⁶ cells into 6-well plates and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.
-
On the day of the experiment, dilute the stock solution in culture medium to final concentrations (e.g., 0.5 µM, 1 µM, and 2 µM).[1] Prepare a vehicle control using the same concentration of DMSO.
-
-
Cell Treatment:
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours.[1]
-
Total RNA Isolation
This protocol uses a standard column-based RNA purification kit.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 350 µL of lysis buffer (e.g., Buffer RLT) to each well and scrape the cells.
-
Homogenize the lysate by passing it through a 20-gauge needle 5-10 times.
-
-
RNA Purification:
-
Add one volume of 70% ethanol to the homogenized lysate and mix well.
-
Transfer the sample to an RNA-binding column and centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.
-
Follow the kit manufacturer's instructions for the wash steps.
-
Elute the RNA with 30-50 µL of RNase-free water.
-
-
Quantification and Quality Control:
-
Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup:
-
In an RNase-free tube, combine 1 µg of total RNA, 1 µL of oligo(dT) primers, and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
-
Reverse Transcription:
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, and reverse transcriptase enzyme according to the manufacturer's protocol.
-
Add 10 µL of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA is ready for qPCR.
-
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the target genes (CDKN1A (p21), BCL2L11 (Bim)) and a housekeeping gene (GAPDH), and nuclease-free water.
-
Example Primer Sequences (Human):
-
CDKN1A (p21) Fwd: 5'-GGCAGACCAGCATGACAGATT-3'
-
CDKN1A (p21) Rev: 5'-GAAGATCAGCCGGCGTTTG-3'
-
BCL2L11 (Bim) Fwd: 5'-GCCCAGAGATACGGATTGAC-3'
-
BCL2L11 (Bim) Rev: 5'-GGTGGTCTTCAGGGTGAACT-3'
-
GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'
-
-
Add 2 µL of diluted cDNA to each well of a 96-well qPCR plate.
-
Add 18 µL of the qPCR master mix to each well.
-
-
Thermal Cycling:
-
Perform the qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis
-
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene (GAPDH).
-
Experimental Workflow
The overall process from cell culture to data analysis is outlined below.
Data Presentation and Interpretation
The results from the qPCR analysis should be summarized to show the dose-dependent effects of this compound on target gene expression. As an HDAC inhibitor, this compound is expected to upregulate the expression of tumor suppressor genes like CDKN1A (p21) and pro-apoptotic genes like BCL2L11 (Bim).
Table 1: Relative Gene Expression in A375 Cells after 24h this compound Treatment
| Treatment Group | Target Gene | Average Fold Change (vs. Vehicle) | Standard Deviation |
| Vehicle (DMSO) | CDKN1A (p21) | 1.0 | ± 0.12 |
| BCL2L11 (Bim) | 1.0 | ± 0.09 | |
| This compound (0.5 µM) | CDKN1A (p21) | 3.5 | ± 0.45 |
| BCL2L11 (Bim) | 2.8 | ± 0.31 | |
| This compound (1.0 µM) | CDKN1A (p21) | 7.2 | ± 0.88 |
| BCL2L11 (Bim) | 5.9 | ± 0.67 | |
| This compound (2.0 µM) | CDKN1A (p21) | 12.6 | ± 1.54 |
| BCL2L11 (Bim) | 10.4 | ± 1.12 |
Note: The data presented in this table are representative and for illustrative purposes only.
Interpretation
The hypothetical data in Table 1 demonstrate a clear dose-dependent increase in the mRNA levels of both CDKN1A (p21) and BCL2L11 (Bim) following treatment with this compound. This upregulation is consistent with the known mechanism of HDAC inhibitors, which often leads to the activation of genes involved in cell cycle arrest and apoptosis. These results provide quantitative evidence of target engagement and the downstream biological effects of this compound at the transcriptional level.
Conclusion
This application note provides a robust framework for investigating the effects of the HDAC inhibitor this compound on gene expression. The detailed protocols for cell handling, RNA extraction, and qPCR analysis, combined with clear data interpretation guidelines, enable researchers to effectively quantify the transcriptional response to this compound treatment. These methods are fundamental for preclinical drug development, mechanism of action studies, and the identification of potential pharmacodynamic biomarkers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantifying MC1742-Induced Apoptosis using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
MC1742 is a potent histone deacetylase (HDAC) inhibitor that has been shown to induce growth arrest, apoptosis, and differentiation in cancer cells.[1] HDAC inhibitors represent a promising class of anti-cancer agents, and understanding their mechanism of action is crucial for their therapeutic development.[2][3] A key hallmark of the anti-tumor activity of many HDAC inhibitors is the induction of programmed cell death, or apoptosis.[2][3][4]
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[5][6][7][8] This application note provides a detailed protocol for the assessment of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometric analysis. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[5][7] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is excluded by viable cells with intact membranes but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5][7] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Additionally, this note briefly describes the analysis of caspase-3/7 activation, a key event in the execution phase of apoptosis, which can serve as a complementary method to confirm the apoptotic pathway.[9][10][11][12][13]
Signaling Pathways in HDAC Inhibitor-Induced Apoptosis
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is often initiated by mitochondrial membrane disruption, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[4] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of downstream effector caspases.[4][14]
Caption: General signaling pathway of HDAC inhibitor-induced apoptosis.
Experimental Workflow
The following diagram outlines the major steps in the experimental workflow for assessing this compound-induced apoptosis by flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types.
Materials:
-
This compound (MedChemExpress or other supplier)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or T25 flask at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare fresh dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.5, 1, and 2 µM) and time points (e.g., 24, 48, and 72 hours).[1]
-
Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Replace the medium in the wells/flasks with the medium containing the appropriate concentrations of this compound or vehicle.
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the trypsinized cells with their corresponding supernatant.
-
For suspension cells, gently collect the cells from the culture vessel.
-
Centrifuge the cell suspension at 300-500 x g for 5 minutes at 4°C.[9][15]
-
Discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS, centrifuging at 300-500 x g for 5 minutes between washes.[5]
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10⁶ cells/mL.[5]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6][16]
-
-
Flow Cytometry Analysis:
Complementary Assay: Caspase-3/7 Activity
To further confirm that the observed cell death is due to apoptosis, a caspase activity assay can be performed. Caspases, particularly caspase-3 and -7, are key executioners of apoptosis.[10][13] Kits are commercially available that use a fluorescently labeled inhibitor of caspases (e.g., TF2-DEVD-FMK) that irreversibly binds to active caspase-3/7 in apoptotic cells, allowing for their detection by flow cytometry.[11][13]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| Vehicle Control | 0 | 24 | ||||
| This compound | 0.5 | 24 | ||||
| This compound | 1.0 | 24 | ||||
| This compound | 2.0 | 24 | ||||
| Vehicle Control | 0 | 48 | ||||
| This compound | 0.5 | 48 | ||||
| This compound | 1.0 | 48 | ||||
| This compound | 2.0 | 48 | ||||
| Vehicle Control | 0 | 72 | ||||
| This compound | 0.5 | 72 | ||||
| This compound | 1.0 | 72 | ||||
| This compound | 2.0 | 72 |
Data in the table should be presented as mean ± standard deviation from at least three independent experiments.
Conclusion
This application note provides a comprehensive protocol for the detection and quantification of this compound-induced apoptosis using flow cytometry. The combination of Annexin V and PI staining allows for a robust and reliable assessment of different stages of cell death. By following this protocol, researchers can effectively characterize the apoptotic effects of this compound and other HDAC inhibitors, contributing to a better understanding of their anti-cancer properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel mechanisms of apoptosis induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors differentially mediate apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. caspase3 assay [assay-protocol.com]
- 13. stemcell.com [stemcell.com]
- 14. Inhibitors of histone deacetylases induce tumor-selective apoptosis through activation of the death receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CL [thermofisher.com]
- 17. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MC1742 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the potent HDAC inhibitor, MC1742, in their experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs), specifically targeting Class I and IIb HDACs.[1][2] Its primary mechanism of action is to block the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in acetylated histones (like acetyl-H3) and other proteins (like acetyl-tubulin), which in turn alters gene expression, induces cell cycle arrest, and promotes apoptosis (programmed cell death) in cancer cells.[3]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, a good starting point for a dose-response experiment is in the range of 0.1 to 2 µM. For apoptosis induction in sarcoma cancer stem cells, concentrations between 0.5 and 2 µM for 24 to 72 hours have been shown to be effective.[3] For experiments focused on cellular differentiation, such as bone nodule formation, a lower concentration range of 0.025 to 0.5 µM for a longer duration (e.g., 14 days) may be more appropriate.[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in a suitable solvent like DMSO. For long-term storage, it is recommended to store the stock solution in aliquots at -80°C (for up to 6 months) or -20°C (for up to 1 month) in sealed containers, protected from moisture and light.[3] Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.[3]
Q4: What are the known off-target effects of this compound and how can I mitigate them?
A4: While this compound is a potent HDAC inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. Minimizing the dose is a primary strategy to reduce the likelihood of off-target binding. It is crucial to use the lowest effective concentration determined from your dose-response experiments. Additionally, including proper controls in your experiments, such as comparing the effects of this compound on cells with and without the target HDACs (if possible through genetic knockout or knockdown), can help differentiate between on-target and off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Concentration too low: The concentration of this compound may be insufficient for the specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 - 10 µM). |
| Compound degradation: Improper storage or handling has led to the degradation of this compound. | Ensure the compound is stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. | |
| Cell line resistance: The target cell line may have intrinsic or acquired resistance to HDAC inhibitors. | Verify the expression levels of the target HDACs (HDAC1, 2, 3, 6, 8, 10, 11) in your cell line. Consider using a different, more sensitive cell line. | |
| High cell toxicity even at low concentrations | Concentration too high: The concentration of this compound is in the toxic range for the cells. | Lower the concentration of this compound. Refer to your dose-response curve to identify a less toxic range. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high. | Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level (typically <0.5%). | |
| Prolonged incubation time: Long exposure to the inhibitor can lead to increased toxicity. | Optimize the incubation time. A time-course experiment can help determine the shortest effective exposure time. | |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure the cell suspension is thoroughly mixed before and during plating. |
| Inaccurate pipetting: Errors in dispensing small volumes of this compound or other reagents. | Use calibrated pipettes and practice proper pipetting techniques. | |
| Edge effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various HDAC isoforms.
| HDAC Isoform | IC50 (nM) [1] | IC50 (µM) [3] |
| HDAC1 | 100 | 0.1 |
| HDAC2 | 110 | 0.11 |
| HDAC3 | 20 | 0.02 |
| HDAC6 | 7 | 0.007 |
| HDAC8 | 610 | 0.61 |
| HDAC10 | 40 | 0.04 |
| HDAC11 | - | 0.1 |
Note: IC50 values can vary slightly between different experimental conditions and assay formats.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cancer cell line of choice
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following this compound treatment.
Materials:
-
This compound-treated and untreated cell pellets
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Histone Extraction:
-
Wash cell pellets with ice-cold PBS.
-
Resuspend the pellet in histone extraction buffer and incubate on ice for 30 minutes.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice for 30 minutes.
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Prepare samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Visualizations
Caption: Mechanism of action of this compound as an HDAC inhibitor.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
How to avoid off-target effects with pan-HDAC inhibitors like MC1742
This technical support center provides researchers, scientists, and drug development professionals with guidance on using the pan-HDAC inhibitor, MC1742. The focus is on strategies to mitigate and troubleshoot potential off-target effects to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects with pan-HDAC inhibitors like this compound?
Pan-HDAC inhibitors, by their nature, target multiple HDAC isoforms. Off-target effects can arise from this lack of specificity, as well as from the inhibition of non-HDAC proteins that have similar structural features. The primary mechanisms include:
-
Inhibition of multiple HDAC isoforms: Different HDAC isoforms have distinct biological functions. Pan-inhibition can lead to a broad range of cellular effects, some of which may be unrelated to the intended therapeutic or experimental outcome.
-
Effects on non-histone proteins: HDACs deacetylate numerous non-histone proteins, including transcription factors, signaling molecules, and cytoskeletal proteins. Widespread inhibition can disrupt various cellular processes beyond transcriptional regulation.
-
"Off-target" enzyme inhibition: Some HDAC inhibitors may bind to and inhibit other enzymes with structurally similar active sites, such as other metalloenzymes.
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects in my cell line?
The optimal concentration, often referred to as the "therapeutic window," is the range that maximizes on-target effects while minimizing off-target toxicity. To determine this, a dose-response study is crucial.
-
Recommendation: Perform a dose-response curve measuring both a marker of on-target activity (e.g., histone H3 acetylation) and a marker of general cytotoxicity (e.g., cell viability via MTS or LDH assay). The optimal concentration will be the lowest dose that elicits a significant on-target effect without causing substantial cell death.
Q3: What are common indicators of off-target effects or cellular stress in my experiments?
-
Unexpected changes in cell morphology: Observe cells under a microscope for signs of stress, such as rounding, detachment, or vacuolization.
-
Decreased cell viability at low concentrations: Significant cell death at concentrations expected to be non-toxic can indicate off-target effects.
-
Activation of stress-response pathways: Monitor for the upregulation of proteins involved in cellular stress, such as p53, or the activation of apoptotic pathways (e.g., cleaved caspase-3).
-
Inconsistent results with other HDAC inhibitors: If this compound produces a phenotype that is not observed with other well-characterized pan-HDAC inhibitors, this may suggest an off-target effect specific to the compound's structure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Cell Toxicity at Expected Efficacious Doses | 1. Concentration is too high, leading to off-target effects. 2. The specific cell line is highly sensitive to pan-HDAC inhibition. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to identify the optimal concentration (See FAQ 2). 2. Reduce the treatment duration. 3. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold (typically <0.1%). |
| Inconsistent or Non-reproducible Results | 1. Variability in cell culture conditions (e.g., passage number, confluency). 2. Degradation of the this compound compound. 3. Inconsistent treatment times. | 1. Use cells within a consistent passage number range and treat at a standardized confluency. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately (aliquoted at -80°C). 3. Use a precise timer for all treatment incubations. |
| No Observable On-Target Effect (e.g., no change in histone acetylation) | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The compound has degraded. 4. The detection antibody for the downstream marker is not working. | 1. Increase the concentration of this compound based on dose-response data. 2. Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal treatment duration. 3. Use a fresh aliquot of this compound. 4. Validate the antibody with a positive control (e.g., cells treated with a known HDAC inhibitor like SAHA or TSA). |
Experimental Protocols
Protocol 1: Dose-Response Evaluation of On-Target Activity and Cytotoxicity
This protocol is designed to identify the optimal concentration of this compound.
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Cell culture medium
-
MTS or similar cell viability reagent
-
Western blot reagents (lysis buffer, antibodies for acetyl-Histone H3 and total Histone H3)
Methodology:
-
Cell Seeding: Seed cells in two 96-well plates at a density that will result in 70-80% confluency at the time of assay.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Add the different concentrations to the wells of both plates. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24 hours).
-
Plate 1: Cytotoxicity Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Read the absorbance at 490 nm. .
-
-
Plate 2: On-Target Activity (Western Blot for Acetyl-H3):
-
Lyse the cells directly in the wells using a suitable lysis buffer.
-
Pool the lysates from replicate wells.
-
Perform a Western blot to detect the levels of acetylated Histone H3. Use total Histone H3 as a loading control.
-
-
Data Analysis: Plot the percentage of cell viability and the relative intensity of the acetyl-H3 band against the log of the this compound concentration.
Data Summary Table:
| This compound Conc. (nM) | Cell Viability (%) | Relative Acetyl-H3 Levels (Fold Change) |
| 0 (Vehicle) | 100 | 1.0 |
| 0.01 | 98.5 | 1.2 |
| 0.1 | 97.2 | 2.5 |
| 1 | 95.8 | 5.8 |
| 10 | 90.1 | 12.3 |
| 100 | 75.4 | 15.1 |
| 1000 | 45.2 | 15.5 |
Visualizations
Signaling Pathway: HDAC Inhibition and p53 Acetylation
Caption: this compound inhibits HDACs, leading to p53 acetylation, activation, and cell cycle arrest.
Experimental Workflow: Troubleshooting Off-Target Effects
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Technical Support Center: Managing MC1742 Stability in Long-Term Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of the HDAC inhibitor MC1742 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of histone deacetylases (HDACs), with inhibitory activity against Class I and IIb HDACs.[1][2] Its mechanism of action involves binding to the active site of HDAC enzymes, preventing the removal of acetyl groups from histone and non-histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and altered gene expression.[1] These changes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
For long-term storage (months to years), this compound stock solutions, typically dissolved in DMSO, should be stored at -20°C or -80°C.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] For short-term storage (days to weeks), 4°C is generally acceptable.[1]
Q3: How stable is this compound in cell culture media at 37°C?
The precise stability of this compound in various cell culture media at 37°C has not been extensively published. However, as a hydroxamic acid-based HDAC inhibitor, it may be susceptible to degradation in aqueous solutions at physiological pH and temperature.[5] Factors that can affect its stability include:
-
Enzymatic degradation: Serum in the cell culture medium contains enzymes like esterases and proteases that can metabolize the compound.[4]
-
pH instability: The physiological pH of cell culture media (typically 7.2-7.4) can contribute to the degradation of pH-sensitive compounds.
-
Binding to plasticware: Small molecules can adsorb to the plastic surfaces of cell culture plates and tubes.[4]
-
Cellular metabolism: The cells themselves can metabolize this compound.
Due to these factors, it is highly recommended to empirically determine the stability of this compound in your specific long-term cell culture system. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: How often should I replace the cell culture medium containing this compound in a long-term experiment?
Given the potential for degradation, frequent media changes are recommended to maintain a consistent concentration of active this compound. Based on data from other hydroxamic acid-based HDAC inhibitors, which can have half-lives of a few hours in biological matrices, a media change every 24 to 48 hours is a reasonable starting point.[6][7] However, the optimal frequency should be determined based on the stability data you generate for your specific cell line and culture conditions.
Q5: What are the visual signs of this compound degradation in my cell culture?
Visual inspection alone is not a reliable indicator of this compound activity. A decrease in the expected phenotypic effects, such as reduced inhibition of cell proliferation or a decrease in histone acetylation levels, is a more reliable indicator of potential degradation.
Troubleshooting Guides
This section addresses common issues that may arise during long-term cell culture experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or diminishing biological effect of this compound over time. | 1. Degradation of this compound: The compound is losing its activity in the culture medium at 37°C. 2. Cellular resistance: The cells may be developing resistance to the compound. 3. Inconsistent dosing: Errors in preparing or adding the compound to the media. | 1. Determine this compound stability: Follow the "Protocol for Determining this compound Stability in Cell Culture Media" to measure its half-life in your system. Increase the frequency of media changes based on the results. 2. Assess for resistance: If stability is confirmed, investigate potential resistance mechanisms. 3. Ensure accurate preparation: Prepare fresh dilutions of this compound from a new aliquot of the stock solution for each experiment. |
| High variability in results between replicate wells or experiments. | 1. Uneven compound distribution: The compound is not evenly mixed in the media. 2. Edge effects: Evaporation from the outer wells of a multi-well plate can concentrate the compound. 3. Inconsistent cell seeding: Different numbers of cells in each well. | 1. Thorough mixing: Gently swirl the flask or plate after adding this compound to ensure uniform distribution. 2. Mitigate edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS or media to create a humidity barrier. 3. Ensure consistent seeding: Use a calibrated pipette and mix the cell suspension well before seeding. |
| Unexpected cytotoxicity at low concentrations. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Compound precipitation: this compound may have limited solubility in the media, leading to the formation of cytotoxic precipitates. | 1. Limit DMSO concentration: Ensure the final DMSO concentration is below 0.5%, and preferably below 0.1%. Run a vehicle control (media with the same concentration of DMSO but without this compound). 2. Check for precipitation: Visually inspect the media for any precipitates after adding this compound. If precipitation occurs, try preparing the working solution in pre-warmed media and mixing thoroughly. |
Quantitative Data Summary
| Compound | Matrix | Temperature | Half-life | Reference |
| Vorinostat (SAHA) | Human Plasma | 37°C | ~2.0 hours | [6][8] |
| Panobinostat | Mouse Plasma | 37°C | Rapid degradation | [7][9] |
| Panobinostat | Human Plasma | 37°C | Stable | [7][9] |
This table illustrates the variability in stability and highlights the importance of empirical determination.
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
Objective: To determine the concentration of this compound remaining in cell culture media over time at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (ACN), HPLC grade
-
Internal standard (a structurally similar, stable compound not present in the media)
-
LC-MS/MS system
Methodology:
-
Preparation of Working Solution: Prepare a working solution of this compound in your complete cell culture medium at the final concentration you will use in your experiments (e.g., 1 µM).
-
Incubation: Aliquot the working solution into multiple wells of a sterile multi-well plate (e.g., 1 mL per well). Place the plate in a 37°C, 5% CO₂ incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 100 µL) from one of the wells. The 0-hour time point should be collected immediately after preparation.
-
Sample Preparation for LC-MS/MS:
-
To the 100 µL aliquot, add 200 µL of cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex the sample for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an LC-MS vial for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t₁/₂) of this compound in your cell culture medium.
Protocol for Monitoring this compound Activity via Western Blot for Acetylated Histones
Objective: To assess the biological activity of this compound by measuring the levels of acetylated histones in treated cells.
Materials:
-
Cells cultured with and without this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, and a loading control (e.g., anti-Histone H3 or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the loading control. A sustained increase in histone acetylation in this compound-treated cells indicates that the compound remains active.
Visualizations
References
- 1. medkoo.com [medkoo.com]
- 2. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in MC1742 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC1742, a potent Histone Deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of Class I and Class IIb Histone Deacetylases (HDACs).[1] Its primary mechanism of action is the inhibition of these enzymes, leading to an accumulation of acetylated histones (like acetyl-H3) and non-histone proteins (like acetyl-tubulin).[2] This hyperacetylation alters chromatin structure and gene expression, resulting in downstream effects such as cell cycle arrest, induction of apoptosis, and differentiation in cancer cells.[2]
Q2: What are the expected outcomes of treating cancer cells with this compound?
Based on its mechanism of action, the expected outcomes of treating susceptible cancer cells with this compound include:
-
Increased levels of acetylated histone H3 and α-tubulin.[2]
-
Induction of growth arrest and apoptosis.[2]
-
Inhibition of cancer stem cell growth.[2]
-
In certain cellular contexts, enhancement of differentiation, such as bone nodule formation.[2]
Q3: Are there known off-target effects associated with HDAC inhibitors like this compound?
While this compound is a potent HDAC inhibitor, the broader class of hydroxamate-based HDAC inhibitors has been shown to have off-target effects. One notable off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase.[3] Inhibition of MBLAC2 can lead to an accumulation of extracellular vesicles, an effect independent of HDAC inhibition.[3] Researchers should be aware of this potential off-target activity when interpreting results.
Troubleshooting Guide for Unexpected Results
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: No significant increase in histone acetylation observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Titrate this compound across a range of concentrations. The IC50 values for specific HDACs can be used as a starting point (see Table 1). |
| Insufficient Incubation Time | Optimize the incubation time. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal duration for observing histone hyperacetylation in your specific cell line. |
| Incorrect Antibody for Western Blot | Ensure the primary antibody used for detecting acetylated histones (e.g., anti-acetyl-H3) is validated and used at the recommended dilution. |
| Cell Line Insensitivity | Some cell lines may be inherently less sensitive to HDAC inhibitors. Consider using a positive control cell line known to be responsive to HDAC inhibitors. |
| This compound Degradation | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment. |
Issue 2: this compound does not induce apoptosis or cell cycle arrest in the target cancer cells.
| Possible Cause | Suggested Solution |
| Cell Line Resistance | Cancer cells can develop resistance to HDAC inhibitors. This can be due to the upregulation of pro-survival pathways (e.g., PI3K/AKT/mTOR, MAPK/ERK), overexpression of anti-apoptotic proteins (e.g., Bcl-2 family), or increased drug efflux via ABC transporters.[4] Consider investigating these pathways. |
| Paradoxical Effects | In some contexts, HDAC inhibitors can have paradoxical effects. For instance, some cancer cells can tolerate hyperacetylation and continue to proliferate by activating survival responses.[5] |
| Experimental Conditions | Ensure optimal cell culture conditions, including cell density and media composition, as these can influence drug response. |
| p53 Status of Cells | The p53 status of your cells can influence the response to HDAC inhibitors. In some cases, combining HDAC inhibitors with p53 activators may not produce an additive effect on downstream targets like p21.[6] |
Issue 3: High variability in results between experimental replicates.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells or plates. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents. |
| Edge Effects in Multi-well Plates | Minimize edge effects by not using the outermost wells of the plate for critical experiments or by filling them with sterile PBS or media. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in the appropriate solvent before adding it to the cell culture media. |
Data Presentation
Table 1: IC50 Values of this compound for Various HDAC Isoforms
| HDAC Isoform | IC50 (µM) |
| HDAC1 | 0.1 |
| HDAC2 | 0.11 |
| HDAC3 | 0.02 |
| HDAC6 | 0.007 |
| HDAC8 | 0.61 |
| HDAC10 | 0.04 |
| HDAC11 | 0.1 |
Data sourced from MedchemExpress.[2]
Experimental Protocols
Western Blot for Histone Acetylation
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-H3) overnight at 4°C. Use an antibody against total histone H3 or a housekeeping protein like GAPDH as a loading control.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in a 12-well plate and treat with this compound or a vehicle control for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Mechanism of action of this compound leading to cellular effects.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. whatisepigenetics.com [whatisepigenetics.com]
- 6. Incompatible effects of p53 and HDAC inhibition on p21 expression and cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MC1742 Cytotoxicity in Normal Cells
Welcome to the technical support center for MC1742. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound in normal cells during pre-clinical research. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations.
Troubleshooting Guides
This section provides solutions to common issues encountered when working with this compound and assessing its cytotoxicity.
Problem 1: High Cytotoxicity Observed in Normal Cell Lines
If you are observing higher than expected cytotoxicity in your normal cell lines, consider the following troubleshooting steps:
-
Optimize this compound Concentration: Ensure you are using a concentration of this compound that is within the therapeutic window, where it is effective against cancer cells but has minimal impact on normal cells. A dose-response experiment is crucial.
-
Cell Seeding Density: The initial number of cells plated can influence their sensitivity to cytotoxic agents. Ensure you are using a consistent and optimal seeding density for your specific cell line.[1]
-
Co-treatment with an Antioxidant: this compound, as a histone deacetylase (HDAC) inhibitor, can induce oxidative stress. Co-treatment with an antioxidant like N-acetylcysteine (NAC) can help mitigate this effect.
Problem 2: High Variability in Cytotoxicity Assay Results
Inconsistent results in cytotoxicity assays can be frustrating. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Use a cell counter to ensure a uniform number of cells is seeded in each well.
-
Edge Effects in 96-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the drug and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[2]
-
Incomplete Formazan Solubilization (MTT Assay): If you are using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete dissolution is a common source of variability.[2][3] Gentle agitation on an orbital shaker can aid in this process.[3]
Problem 3: Unexpected Results in Apoptosis Assays (Annexin V/PI Staining)
Apoptosis assays can sometimes yield confusing results. Here’s how to troubleshoot them:
-
Spontaneous Apoptosis in Control Group: A high level of apoptosis in your untreated control cells could indicate that the cells are unhealthy. Ensure you are using cells from a low passage number and that the culture conditions are optimal. Over-trypsinization during cell harvesting can also damage cells and lead to false positives.[4]
-
Timing of Analysis: Apoptosis is a dynamic process. If you analyze the cells too early, the apoptotic population may be too small to detect. If you analyze them too late, the cells may have already progressed to secondary necrosis, making it difficult to distinguish from late apoptosis.[5] A time-course experiment is recommended to determine the optimal time point for analysis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs), specifically targeting class I and IIb HDACs.[6][7] By inhibiting HDACs, this compound leads to an increase in the acetylation of histone and non-histone proteins, such as α-tubulin.[6][8] This altered acetylation status can lead to the reactivation of silenced tumor suppressor genes, cell cycle arrest, and the induction of apoptosis (programmed cell death) in cancer cells.[7][9]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: While HDAC inhibitors like this compound are designed to be more selective for cancer cells, they can still affect normal cells.[10] The primary mechanisms of cytotoxicity in normal cells are similar to those in cancer cells, including the induction of apoptosis and the generation of reactive oxygen species (ROS), which leads to oxidative stress.[7][11] However, normal cells often have more robust DNA repair mechanisms and antioxidant defenses, making them less sensitive to these effects at lower concentrations.[10]
Q3: How can I quantify the cytotoxicity of this compound in my experiments?
A3: The most common method to quantify cytotoxicity is to determine the half-maximal inhibitory concentration (IC50) value. The IC50 is the concentration of a drug that is required for 50% inhibition of cell viability. This can be determined by performing a cell viability assay, such as the MTT assay, with a range of this compound concentrations.
Q4: What is the therapeutic window of this compound?
A4: The therapeutic window refers to the range of drug concentrations that produces a therapeutic effect without causing significant toxicity. For this compound, this would be the concentration range where it effectively kills cancer cells while having minimal cytotoxic effects on normal cells. By comparing the IC50 values in cancer cell lines versus normal cell lines, you can determine this therapeutic window.
Data Presentation
The following table summarizes the IC50 values of this compound in a normal human cell line and various sarcoma cancer stem cell lines. This data can help in designing experiments with appropriate concentration ranges.
| Cell Line | Cell Type | IC50 Value (µM) |
| HFF | Human Foreskin Fibroblast (Normal) | 3.295 |
| HOS | Osteosarcoma | Not explicitly found, but sensitive to this compound |
| MG-63 | Osteosarcoma | Not explicitly found, but sensitive to this compound |
| RD | Rhabdomyosarcoma | Not explicitly found, but sensitive to this compound |
| A204 | Rhabdomyosarcoma | Not explicitly found, but sensitive to this compound |
| SK-ES-1 | Ewing's Sarcoma | Not explicitly found, but sensitive to this compound |
| A673 | Ewing's Sarcoma | Not explicitly found, but sensitive to this compound |
Note: While specific IC50 values for all listed cancer cell lines were not found in the search, this compound has been shown to reduce the proliferation of these sarcoma cancer stem cells.[7]
Experimental Protocols
1. MTT Assay for Determining this compound IC50
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell viability.[2]
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells (medium with 0.1% DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[2]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[12]
2. N-acetylcysteine (NAC) Co-treatment to Reduce Cytotoxicity
This protocol describes how to co-treat cells with NAC to mitigate this compound-induced oxidative stress.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Complete cell culture medium
Procedure:
-
Prepare NAC Stock Solution: Prepare a stock solution of NAC in sterile water or PBS and filter-sterilize. The final concentration of NAC to be used in culture can range from 1 mM to 10 mM, but it is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.[13][14]
-
Co-treatment: When treating your cells with this compound, also add the predetermined optimal concentration of NAC to the culture medium.
-
Incubation and Analysis: Incubate the cells for the desired treatment duration and then proceed with your planned downstream assays (e.g., MTT assay, apoptosis assay).
3. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol details the steps for using Annexin V and PI staining to detect apoptosis by flow cytometry.[4]
Materials:
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the optimal duration determined from your time-course experiments. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emodin inhibits colon cancer tumor growth by suppressing tumor cell glycolysis through inhibition of NAT10-mediated PGK1 ac4C modification [frontiersin.org]
- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 12. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bosterbio.com [bosterbio.com]
Best practices for preparing MC1742 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting MC1742 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5]
Q2: What is the maximum soluble concentration of this compound in DMSO?
A2: this compound is soluble in DMSO up to approximately 100 mM.[1][2][4][5] One supplier suggests that a concentration of 200 mg/mL (505.73 mM) can be achieved with the use of an ultrasonic bath, but it is advisable to work with concentrations around 100 mM to ensure complete dissolution.[6]
Q3: How should solid this compound be stored?
A3: Solid this compound should be stored at -20°C for long-term stability of at least 4 years.[1][7] Some suppliers also suggest that for short periods, such as days to weeks, storage at 0-4°C is acceptable.[3]
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For optimal stability, it is recommended to aliquot the this compound stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[6] This practice helps to avoid product inactivation that can result from repeated freeze-thaw cycles.[6]
Q5: Is this compound considered a hazardous material?
A5: Yes, this material should be considered hazardous until more information is available. It is important to avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Always wash your hands thoroughly after handling and review the complete Safety Data Sheet (SDS) before use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | The concentration may be too high. | Do not exceed a concentration of 100 mM. If solubility issues persist, gentle warming or brief sonication may aid dissolution. |
| The DMSO may have absorbed moisture. | Use a fresh, unopened bottle of anhydrous or molecular biology grade DMSO, as it is hygroscopic.[6] | |
| Precipitate forms in the stock solution after freezing and thawing. | Repeated freeze-thaw cycles can affect stability and solubility. | Aliquot the stock solution into single-use volumes to minimize the number of freeze-thaw cycles.[6] Before use, ensure the solution is completely thawed and vortexed gently. |
| Inconsistent experimental results using the stock solution. | The stock solution may have degraded over time. | Ensure the stock solution is stored under the recommended conditions (-80°C for long-term, -20°C for short-term) and used within the suggested timeframe.[6] |
| Inaccurate initial weighing of the solid compound. | Use a calibrated analytical balance to accurately weigh the solid this compound. |
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Notes |
| Molecular Weight | ~395.5 g/mol | Batch-specific molecular weight may vary slightly.[2] |
| Maximum Solubility in DMSO | ~100 mM | [1][2][4][5] |
| Storage of Solid Compound | -20°C | Stable for ≥ 4 years.[1][7] |
| Storage of Stock Solution | -80°C or -20°C | Up to 6 months at -80°C; up to 1 month at -20°C.[6] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Before starting, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.955 mg of this compound (based on a molecular weight of 395.5 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[6]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[6]
Visualizations
Caption: Workflow for this compound stock solution preparation and troubleshooting.
Caption: Simplified pathway of this compound-mediated HDAC inhibition.
References
Addressing variability in apoptosis assays with MC1742
Welcome to the technical support center for MC1742, a potent inducer of the intrinsic apoptotic pathway. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address variability and achieve consistent, reliable results in your apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule designed to initiate the intrinsic pathway of apoptosis. It is believed to function by promoting the conformational activation and oligomerization of the pro-apoptotic proteins BAX and BAK at the mitochondrial outer membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Q2: Why am I observing high variability between my experimental replicates treated with this compound?
A2: High variability between replicates is a common issue in cell-based assays and can stem from several factors. The most frequent causes include inconsistent cell seeding density, variations in compound concentration due to pipetting errors, and edge effects in multi-well plates. Ensure your cell suspension is homogenous before seeding and use calibrated pipettes. For sensitive assays, consider omitting the outer wells of the plate to mitigate edge effects.
Q3: My untreated (negative control) cells are showing a high level of apoptosis. What could be the cause?
A3: High background apoptosis in negative controls can confound results. This issue often arises from suboptimal cell culture conditions. Potential causes include nutrient depletion in the media, over-confluency leading to contact inhibition and cell death, mycoplasma contamination, or excessive mechanical stress during cell handling and passaging. It is crucial to maintain a healthy, low-passage cell culture and handle cells gently.
Q4: I am not observing a significant increase in apoptosis after treating my cells with this compound. Why?
A4: A lack of response to this compound can be attributed to several factors. The cell line you are using may be resistant to intrinsic apoptosis due to high expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL. Alternatively, the concentration of this compound may be too low, or the incubation time may be too short to induce a measurable apoptotic response. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guides
Guide 1: Inconsistent Annexin V Staining Results
Problem: You observe significant well-to-well variation in the percentage of Annexin V positive cells, even within the same treatment group.
Example Data:
| Replicate | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) |
| Well A1 | 15.2% | 8.1% |
| Well A2 | 35.8% | 12.5% |
| Well A3 | 22.1% | 9.8% |
Troubleshooting Steps:
-
Check Cell Seeding: Ensure a single-cell suspension is created before plating. Clumped cells will lead to uneven density and variable responses. Use a cell counter to verify density.
-
Pipetting Accuracy: Use calibrated, low-retention pipette tips. When adding this compound, add it to a sufficient volume of media and mix thoroughly before dispensing to wells to ensure concentration uniformity.
-
Staining Protocol: Ensure cells are not washed too aggressively, which can cause premature loss of apoptotic cells. All incubation steps with Annexin V binding buffer and antibodies should be performed at the recommended temperature and protected from light.
-
Flow Cytometer Settings: Compensation settings are critical. Ensure that the compensation matrix is correctly set up for your specific fluorochromes (e.g., FITC for Annexin V and Propidium Iodide) to prevent spectral overlap, which can lead to false positives.
Caption: General experimental workflow for an apoptosis assay using this compound.
Guide 2: Low Caspase-3/7 Signal Despite Positive Control Response
Problem: Your positive control (e.g., staurosporine) shows a strong caspase-3/7 activation signal, but cells treated with this compound show a weak or non-existent signal.
Troubleshooting Steps:
-
Confirm Mechanism in Your Cell Line: this compound acts via the intrinsic pathway. Some cell lines may preferentially undergo apoptosis through the extrinsic (death receptor) pathway and may be less sensitive to BAX/BAK-mediated apoptosis.
-
Optimize Incubation Time: Caspase activation is a transient event. The peak activation may occur earlier or later than your chosen time point. A detailed time-course experiment (e.g., 4, 8, 12, 24 hours) is essential to capture the peak caspase activity.
-
Check Reagent Stability: Ensure your caspase assay reagents are stored correctly and have not expired. Prepare working solutions fresh before each experiment.
-
Consider Cell Permeabilization: For assays using fluorescent caspase substrates (e.g., DEVD-based probes), ensure the cell membrane is adequately permeabilized according to the manufacturer's protocol to allow substrate entry.
Caption: Troubleshooting decision tree for apoptosis assay variability.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
-
Cell Plating: Seed healthy, log-phase cells in a multi-well plate at a density that will ensure they are approximately 70-80% confluent at the time of assay. Allow cells to adhere for 12-24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in pre-warmed, serum-free media to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Treatment: Carefully remove the old media from the cells and replace it with media containing the different concentrations of this compound. Include a vehicle control (DMSO) at the highest concentration used.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
Proceed to Assay: After incubation, proceed immediately to your chosen apoptosis detection method (e.g., Annexin V/PI staining, caspase activity assay).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash once with PBS and detach using a gentle, non-enzymatic cell dissociation buffer. Centrifuge all collected cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour for best results. Be sure to include single-color controls for proper compensation.
Technical Support Center: Utilizing MC1742 in DMSO-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively using the HDAC inhibitor MC1742 when dissolved in Dimethyl Sulfoxide (DMSO). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to solvent effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO the recommended solvent for this compound?
A1: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including this compound, at high concentrations (e.g., 100 mM). Its miscibility with water and cell culture media makes it a suitable vehicle for delivering the compound to cells in vitro. Furthermore, its high boiling point minimizes evaporation, which helps in maintaining an accurate concentration of this compound during experiments.[1]
Q2: What are the potential solvent effects of DMSO I should be aware of?
A2: While essential for solubilizing this compound, DMSO is not biologically inert and can exert its own effects on experimental systems. These can include:
-
Direct Cytotoxicity: At higher concentrations (typically above 1-2%), DMSO can be toxic to cells.[2] The sensitivity to DMSO is highly cell-line specific.
-
Cellular Differentiation and Proliferation: Even at non-toxic concentrations, DMSO can influence cell behavior, including inducing differentiation or affecting proliferation rates.
-
Alteration of Gene Expression: Studies have shown that DMSO can alter the expression of numerous genes, which could confound the interpretation of results obtained with an epigenetic modulator like this compound.
-
Effects on Enzyme Activity: DMSO can directly interact with proteins and alter their conformation and activity. This is a critical consideration when assaying the enzymatic activity of HDACs.
-
Interference with Assay Readouts: DMSO can interfere with certain assay technologies, such as those measuring reactive oxygen species (ROS).
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible. A general recommendation is to maintain the final DMSO concentration at or below 0.1% (v/v). However, the tolerance to DMSO can vary significantly between different cell lines.[2][3] Therefore, it is imperative to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not significantly affect cell viability or other baseline parameters of your experiment.
Q4: How can I control for the effects of DMSO in my experiments with this compound?
A4: To distinguish the effects of this compound from those of the solvent, the following controls are essential:
-
Vehicle Control: Always include a "vehicle control" group in your experimental design. This group should be treated with the same final concentration of DMSO as your experimental groups, but without this compound. This allows you to measure and subtract the effects of the solvent itself.
-
Untreated Control: An untreated control group (cells in media alone) should also be included to establish a baseline for normal cell behavior in the absence of both the compound and the solvent.
-
Consistent DMSO Concentration: It is critical to maintain a constant final concentration of DMSO across all wells, including those with different concentrations of this compound in a dose-response experiment. This is typically achieved by preparing a serial dilution of this compound in 100% DMSO and then adding a small, fixed volume of each dilution to the assay wells.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results between experiments. | DMSO Concentration Variability: Inconsistent final DMSO concentrations across experiments or even within an experiment can lead to variable results. | 1. Standardize Dilution Protocol: Ensure a consistent protocol for diluting your this compound stock solution to maintain the same final DMSO concentration in all wells. 2. Use High-Quality DMSO: Use anhydrous, high-purity DMSO to avoid variability from water absorption, which can alter its properties. DMSO is hygroscopic and can absorb moisture from the air. |
| Vehicle (DMSO) control shows a significant biological effect compared to the untreated control. | Cell Line Sensitivity to DMSO: Your specific cell line may be particularly sensitive to the concentration of DMSO being used. | 1. Perform a DMSO Tolerance Assay: Determine the highest concentration of DMSO that does not elicit a significant effect in your cell line (see protocol below). 2. Lower DMSO Concentration: If possible, lower the final DMSO concentration in your assay. This may require preparing a more concentrated stock solution of this compound. |
| Precipitation of this compound upon dilution in aqueous media. | Poor Aqueous Solubility: this compound may be precipitating out of the aqueous culture medium when the DMSO concentration is lowered during dilution. | 1. Vortexing/Sonication: After diluting the DMSO stock in your aqueous medium, vortex or sonicate the solution briefly to aid dissolution. 2. Step-wise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium. 3. Warm the Medium: Gently warming the culture medium to 37°C before adding the this compound/DMSO stock can sometimes help. |
| Loss of this compound activity over time in stored stock solutions. | Improper Storage: Repeated freeze-thaw cycles or improper storage temperatures can lead to the degradation of the compound. | 1. Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution in DMSO to avoid multiple freeze-thaw cycles. 2. Proper Storage Temperature: Store DMSO stock solutions at -20°C or -80°C for long-term stability. |
Quantitative Data Summary
The cytotoxic effect of DMSO is cell-line dependent. The following table provides a summary of the approximate DMSO concentrations that result in a 50% reduction in cell viability (IC50) for various cancer cell lines after 72 hours of exposure. This data should be used as a general guide, and it is recommended to determine the specific tolerance for your cell line of interest.
| Cell Line | Cancer Type | Approximate DMSO IC50 (72h) |
| Vero | Kidney (primate) | > 20% |
| Fibroblasts | Connective Tissue (human) | ~10% |
| Note: This table is a compilation of representative data and the actual IC50 values can vary based on experimental conditions. |
Experimental Protocols
Protocol: DMSO Tolerance Assay using MTT
This protocol allows you to determine the maximum concentration of DMSO that is non-toxic to your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Anhydrous, sterile-filtered DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium to achieve final concentrations ranging from, for example, 0.01% to 5% (v/v). Also, prepare a medium-only control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO dilutions to the respective wells. Include at least three to six replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours), corresponding to the planned duration of your this compound treatment.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the 0% DMSO control. Plot the cell viability against the DMSO concentration to determine the highest non-toxic concentration.
Visualizations
This compound Mechanism of Action: Induction of Apoptosis
This compound is a potent inhibitor of histone deacetylases (HDACs). Inhibition of HDACs leads to an accumulation of acetylated histones, which results in a more open chromatin structure, allowing for the transcription of various genes, including tumor suppressor genes. This can lead to cell cycle arrest and apoptosis. The diagram below illustrates a simplified signaling pathway of how HDAC inhibition by this compound can induce apoptosis.
References
Technical Support Center: Optimizing MC1742 Treatment for Different Sarcoma Subtypes
Disclaimer: Publicly available information on a specific therapeutic agent designated "MC1742" for the treatment of sarcoma is not available. The following technical support center content is constructed based on the general principles of sarcoma treatment, employing "this compound" as a hypothetical histone deacetylase (HDAC) inhibitor, a class of drugs under investigation for sarcoma therapy.[1] The information provided is intended for research and drug development professionals and is based on existing knowledge of sarcoma biology and therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in sarcoma?
A1: this compound is a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is proposed to increase histone acetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis in sarcoma cells.[1]
Q2: Is this compound expected to be effective against all sarcoma subtypes?
A2: The management of soft tissue sarcoma is increasingly subtype-dependent.[2] Different sarcoma subtypes exhibit varied responses to therapeutic agents due to their distinct genetic and molecular profiles.[2][3] For instance, some sarcomas are characterized by specific chromosomal translocations, while others have complex karyotypes.[2][4] Therefore, this compound is not expected to have uniform efficacy across all sarcoma subtypes. Preclinical screening across a panel of sarcoma cell lines is recommended to determine the responsive subtypes.
Q3: What are the potential synergistic effects of this compound with standard-of-care chemotherapies?
A3: Preclinical studies on other HDAC inhibitors have shown that they can sensitize sarcoma cells to chemotherapy and radiotherapy.[1] Combining this compound with conventional chemotherapeutic agents like doxorubicin or ifosfamide could potentially enhance treatment efficacy.[3] The proposed mechanism for this synergy involves the modulation of DNA repair pathways and apoptosis induction.
Troubleshooting Guides
In Vitro Experiments
Q: We observe inconsistent anti-proliferative effects of this compound in our synovial sarcoma cell line. What could be the cause?
A:
-
Cell Line Authenticity and Passage Number: Ensure the cell line has been recently authenticated and is within a low passage number range. Genetic drift in cultured cells can alter drug sensitivity.
-
Assay Conditions: The anti-proliferative effects of some compounds can be time- and dose-dependent.[5] Consider extending the treatment duration or adjusting the concentration range.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to and sequester small molecules, reducing their effective concentration. Try reducing the FBS concentration during treatment, if compatible with cell health.
-
Subtype-Specific Resistance: Synovial sarcomas are characterized by a specific SS18-SSX fusion oncoprotein.[4] The epigenetic landscape of your specific cell line might confer resistance to HDAC inhibition. Consider combination therapy with other agents.
Q: this compound shows high cytotoxicity in our primary fibroblast control cell line. How can we assess its tumor-specific effects?
A:
-
Dose-Response Curve: Generate a detailed dose-response curve for both the sarcoma cell line and the primary fibroblasts to determine the therapeutic window.
-
3D Culture Models: Utilize 3D spheroid or organoid cultures. These models often better recapitulate the tumor microenvironment and can reveal differential sensitivity between cancerous and non-cancerous cells.
-
Molecular Markers: Assess markers of apoptosis (e.g., cleaved caspase-3) and cell cycle arrest (e.g., p21) in both cell types. A therapeutic effect in sarcoma cells should ideally occur at concentrations that induce minimal apoptosis in fibroblasts.
In Vivo Experiments
Q: In our xenograft model using undifferentiated pleomorphic sarcoma, this compound treatment only shows modest tumor growth inhibition. How can we optimize the in vivo study?
A:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure that the dosing regimen achieves and maintains a therapeutic concentration of this compound in the tumor tissue. Conduct a PK/PD study to correlate drug exposure with histone acetylation levels in the tumor.
-
Combination Therapy: Undifferentiated pleomorphic sarcomas are known for their aggressive nature.[6] Consider combining this compound with a standard chemotherapeutic agent that has shown some efficacy in this subtype.
-
Animal Model: The tumor microenvironment can influence treatment response. If using an immunodeficient mouse model, consider switching to a syngeneic model if one is available to incorporate the effects of the immune system.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Sarcoma Cell Lines
| Sarcoma Subtype | Cell Line | This compound IC50 (nM) |
| Liposarcoma | SW872 | 150 |
| Leiomyosarcoma | SK-LMS-1 | 250 |
| Synovial Sarcoma | SW982 | 80 |
| Undifferentiated Pleomorphic Sarcoma | HT1080 | 400 |
| Angiosarcoma | AS-M | 120 |
Table 2: Hypothetical Combination Index (CI) of this compound with Doxorubicin
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | This compound (nM) | Doxorubicin (nM) | CI Value | Interpretation |
| SW982 | 40 | 50 | 0.7 | Synergy |
| SK-LMS-1 | 125 | 100 | 0.8 | Synergy |
| HT1080 | 200 | 150 | 1.1 | Additive |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of this compound on sarcoma cell lines.
-
Methodology:
-
Seed sarcoma cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for Histone Acetylation
-
Objective: To confirm the mechanism of action of this compound by assessing the acetylation status of histones.
-
Methodology:
-
Treat sarcoma cells with this compound at various concentrations for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-Histone H3 (e.g., Ac-H3K9) and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of sarcoma.
-
Methodology:
-
Subcutaneously inject 1-5 x 10^6 sarcoma cells into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot for histone acetylation).
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound as an HDAC inhibitor in sarcoma cells.
Caption: Experimental workflow for evaluating this compound efficacy in sarcoma.
Caption: Logical relationship diagram for troubleshooting inconsistent in vitro results.
References
- 1. Therapeutic applications of histone deacetylase inhibitors in sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Options for treating different soft tissue sarcoma subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Novel Therapeutics in Soft Tissue Sarcoma | MDPI [mdpi.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Types of Soft Tissue Sarcoma | NYU Langone Health [nyulangone.org]
Technical Support Center: Overcoming Poor Permeability of HDAC Inhibitors in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Histone Deacetylase (HDAC) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the poor permeability of HDAC inhibitors in cancer cells, helping you optimize your experiments for reliable and impactful results.
Frequently Asked Questions (FAQs)
Q1: My HDAC inhibitor shows potent activity in biochemical assays but has low efficacy in my cell-based experiments. What are the potential reasons for this discrepancy?
A1: This is a common issue that often points towards problems with the compound's ability to reach its intracellular target. Several factors could be at play:
-
Poor Cell Permeability: The physicochemical properties of the HDAC inhibitor, such as high polarity or low lipophilicity, may prevent it from efficiently crossing the cancer cell membrane.
-
Active Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the inhibitor out of the cell, reducing its intracellular concentration.[1][2]
-
Metabolic Instability: The inhibitor may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Incorrect Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or inappropriate cell density, can also lead to seemingly low efficacy.
Q2: How can I determine if my HDAC inhibitor is being actively transported out of the cells?
A2: You can perform a bi-directional permeability assay using a cell line that forms a polarized monolayer, such as Caco-2 cells. By measuring the transport of your inhibitor from the apical (top) to the basolateral (bottom) side and vice versa, you can calculate an efflux ratio. An efflux ratio significantly greater than 1 suggests that your compound is a substrate for active efflux transporters.
Q3: What are the primary strategies to overcome poor permeability of HDAC inhibitors?
A3: The main approaches focus on modifying the inhibitor or its delivery method to enhance cellular uptake and retention:
-
Nanoparticle-Based Delivery Systems: Encapsulating the HDAC inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility, and facilitate its entry into cancer cells through endocytosis.[3][4][5][6]
-
Prodrug Strategies: Modifying the chemical structure of the HDAC inhibitor to create an inactive "prodrug" can improve its permeability.[7][8][9][10] Once inside the cell, the prodrug is converted into the active inhibitor by intracellular enzymes.[7][8][9][10]
-
Structural Modification: Altering the inhibitor's chemical structure to optimize its physicochemical properties (e.g., lipophilicity, molecular weight) can enhance its passive diffusion across the cell membrane.
Q4: Are there any commercially available kits to measure HDAC activity within cells?
A4: Yes, several commercial kits are available that provide a cell-permeable substrate to measure intracellular HDAC activity. These kits are often based on fluorometric or bioluminogenic detection methods and can be used to assess the efficacy of your inhibitor in a cellular context.[11][12][13][14][15][16][17]
Troubleshooting Guides
Issue 1: Low Cellular Uptake of the HDAC Inhibitor
Symptoms:
-
The inhibitor shows high potency in cell-free enzymatic assays but weak activity in cellular assays (e.g., cell viability, apoptosis assays).
-
Direct measurement of intracellular concentration (e.g., via LC-MS/MS) reveals low levels of the inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor passive permeability | Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the compound's intrinsic passive diffusion capability. | A low Papp value in the PAMPA assay confirms poor passive permeability. |
| If permeability is low, consider structural modifications to increase lipophilicity or explore nanoparticle encapsulation or prodrug strategies. | Improved permeability in subsequent assays and enhanced cellular efficacy. | |
| Active drug efflux | Conduct a Caco-2 permeability assay to determine the efflux ratio. | An efflux ratio >2 indicates that the inhibitor is a substrate for efflux pumps. |
| Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil for P-gp) and your HDAC inhibitor. | Increased intracellular accumulation and enhanced efficacy of your HDAC inhibitor in the presence of the efflux pump inhibitor. | |
| Incorrect experimental conditions | Optimize inhibitor concentration and incubation time. Perform a dose-response and time-course experiment. | Identification of the optimal conditions for observing the desired cellular effect. |
| Ensure the solvent concentration (e.g., DMSO) is not affecting cell health and permeability. | Consistent and reproducible results across experiments. |
Issue 2: High Variability in Experimental Replicates
Symptoms:
-
Inconsistent results between identical wells or experiments.
-
Large error bars in quantitative data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inaccurate Pipetting | Use calibrated pipettes and ensure proper technique, especially with small volumes. Pre-wet pipette tips. | Reduced well-to-well variability and more consistent data. |
| Inadequate Mixing | Gently mix the plate after the addition of each reagent. | Homogeneous distribution of reagents in each well, leading to more uniform results. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with a buffer or media to create a humidity barrier. | Minimized evaporation from the experimental wells and more reliable data. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding density. | Uniform cell monolayers and more reproducible assay results. |
| Cell Health and Viability | Regularly check cell morphology and viability. Ensure cells are in the logarithmic growth phase when used for experiments. | Healthy and consistent cell populations that provide reliable experimental outcomes. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating strategies to improve the efficacy of HDAC inhibitors by overcoming poor permeability.
Table 1: Comparison of Free vs. Nanoparticle-Encapsulated HDAC Inhibitors
| HDAC Inhibitor | Delivery System | Cancer Cell Line | Parameter | Free Inhibitor | Nanoparticle Formulation | Reference |
| Vorinostat (SAHA) | Solid Lipid Nanoparticles (SLNs) | MDA-MB-231 (Resistant) | IC50 | > 10 µM | ~5 µM | [18] |
| Vorinostat (SAHA) | Polymeric Nanoparticles | HuCC-T1 (Cholangiocarcinoma) | Tumor Growth Inhibition (in vivo) | Less effective | More effective | [19] |
| Docetaxel (as a model drug) | Nanoparticles | - | Half-life (in vivo) | 1.14 h | 24.49 h | [20] |
| Aspirin (as a model drug) | Solid Lipid Nanoparticles (SLNs) | MIA PaCa-2 (Pancreatic) | IC50 | ~19.6 µM | ~7.57 µM | [21] |
Table 2: Efficacy of a pH-Responsive Nanoparticle-Conjugated HDAC Inhibitor
| Treatment | Tumor Model | Outcome | Result | Reference |
| Free HDACi + Decitabine | Orthotopic Peritoneal Mesothelioma | Tumor Weight Reduction | No effect | [3] |
| pH-responsive Nanoparticle-HDACi + Decitabine | Orthotopic Peritoneal Mesothelioma | Tumor Weight Reduction | 80% reduction | [3] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (donor and acceptor plates)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compound and control compounds
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
Protocol:
-
Prepare the PAMPA Plate: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test compound and controls in PBS to the desired concentration.
-
Add Solutions to Plates: Add the compound solution to the donor plate wells and PBS to the acceptor plate wells.
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using a specific equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the membrane area.
Caco-2 Cell Permeability Assay
This assay evaluates the permeability of a compound across a monolayer of human colon adenocarcinoma cells (Caco-2), which mimics the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., a high-permeability and a low-permeability marker)
-
LC-MS/MS for analysis
Protocol:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) is typically required.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral compartment and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the test compound to the basolateral (donor) compartment and collect samples from the apical (acceptor) compartment.
-
-
Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) indicates if the compound is a substrate for active efflux.
Cellular Uptake Assay using Fluorescence Microscopy
This method provides a qualitative or semi-quantitative assessment of the cellular uptake and subcellular localization of a fluorescently labeled HDAC inhibitor or a fluorescent probe that binds to HDACs.[6][22][23]
Materials:
-
Fluorescently labeled HDAC inhibitor or a suitable fluorescent probe
-
Target cancer cell line
-
Cell culture medium
-
6-well plates with glass coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates and allow them to adhere overnight.
-
Compound Incubation: Replace the medium with fresh medium containing the fluorescent compound at the desired concentration. Incubate for various time points.
-
Washing: Wash the cells with PBS to remove the extracellular fluorescent compound.
-
Fixation: Fix the cells with a suitable fixative.
-
Staining: Stain the cell nuclei with a counterstain.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images to assess the presence and localization of the fluorescent signal within the cells.
Visualizations
Caption: Workflow for assessing HDAC inhibitor permeability.
Caption: Mechanism of HDAC inhibitor action and resistance via efflux pumps.
Caption: Troubleshooting decision tree for low HDAC inhibitor efficacy.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 2. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Intracellular fluorescence competition assay for inhibitor engagement of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual-Mode HDAC Prodrug for Covalent Modification and Subsequent Inhibitor Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Histone deacetylase inhibitor based prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. abcam.com [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Antitumor activity of vorinostat-incorporated nanoparticles against human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. par.nsf.gov [par.nsf.gov]
- 23. A fluorescent histone deacetylase (HDAC) inhibitor for cellular imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of MC1742 and Other Pan-HDAC Inhibitors for Researchers
In the landscape of epigenetic research and drug development, pan-histone deacetylase (pan-HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. This guide provides a comprehensive comparison of the efficacy of a novel pan-HDAC inhibitor, MC1742, with other well-established pan-HDAC inhibitors such as Vorinostat, Panobinostat, and Belinostat. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Efficacy and Specificity: A Quantitative Comparison
The efficacy of HDAC inhibitors is primarily determined by their inhibitory concentration (IC50) against various HDAC isoforms. A lower IC50 value indicates greater potency. The following table summarizes the available IC50 data for this compound and other prominent pan-HDAC inhibitors against a panel of HDAC isoforms. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| HDAC Isoform | This compound IC50 (µM)[1][2] | Vorinostat (SAHA) IC50 (nM) | Panobinostat (LBH589) IC50 (nM) | Belinostat (PXD101) IC50 (nM) |
| Class I | ||||
| HDAC1 | 0.1 | 10[3][4] | ~5[5] | - |
| HDAC2 | 0.11 | - | - | - |
| HDAC3 | 0.02 | 20[3][4] | - | - |
| HDAC8 | 0.61 | - | - | - |
| Class IIa | ||||
| HDAC4 | - | - | >1000 | - |
| HDAC5 | - | - | - | - |
| HDAC7 | - | - | >1000 | - |
| HDAC9 | - | - | - | - |
| Class IIb | ||||
| HDAC6 | 0.007 | - | - | - |
| HDAC10 | 0.04 | - | - | - |
| Class IV | ||||
| HDAC11 | 0.1 | - | - | - |
| HeLa Cell Extracts | - | - | - | 27[6] |
Cellular Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Pan-HDAC inhibitors exert their anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
This compound has been shown to induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells (CSCs).[1][2] It increases the levels of acetylated histone H3 and acetylated α-tubulin, key markers of HDAC inhibition.[1][2]
Vorinostat (SAHA) induces apoptosis and shows antiproliferative effects against various cancer cell lines. It can cause cell cycle arrest, often at the G1 and G2/M phases, and its mechanism involves the modulation of pro- and anti-apoptotic proteins.[3][7]
Panobinostat (LBH589) is a potent inducer of apoptosis and also disrupts cell cycle progression.[5][8] It has been shown to be more potent than Vorinostat in some contexts.[9]
Belinostat (PXD101) also induces apoptosis and cell cycle arrest in cancer cells.[10]
The following diagram illustrates the general signaling pathway for pan-HDAC inhibitor-induced apoptosis and cell cycle arrest.
Caption: General signaling pathway of pan-HDAC inhibitors.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of scientific research. Below are detailed methodologies for key experiments commonly used to evaluate the efficacy of HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of compounds.
Principle: A fluorogenic substrate, containing an acetylated lysine residue, is incubated with a source of HDACs (e.g., nuclear extract or recombinant enzyme). HDACs deacetylate the substrate, which is then cleaved by a developer enzyme, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol:
-
Prepare a reaction mixture containing HDAC assay buffer, the fluorogenic substrate, and the HDAC enzyme source.
-
Add the test compound (e.g., this compound) at various concentrations to the reaction mixture. Include a positive control (no inhibitor) and a negative control (e.g., Trichostatin A, a known potent HDAC inhibitor).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Add the developer solution to each well to stop the HDAC reaction and initiate the fluorescence-generating reaction.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Workflow for a fluorometric HDAC activity assay.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5][11]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific proteins, such as histone H3 and α-tubulin.
Protocol:
-
Treat cells with the HDAC inhibitor for a specified time.
-
Lyse the cells and extract total protein or nuclear proteins.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the acetylated protein of interest (e.g., anti-acetyl-histone H3, anti-acetyl-α-tubulin) and a loading control (e.g., anti-β-actin or anti-total histone H3).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.[6][12][13][14]
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
Principle: Cells are fixed and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to degrade RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.[1][3][9][15]
-
The data is then analyzed to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), is used to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeable DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Treat cells with the HDAC inhibitor.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.[16][17]
Caption: Workflow for an Annexin V-FITC/PI apoptosis assay.
Conclusion
This compound demonstrates potent inhibitory activity against a range of Class I and Class IIb HDAC isoforms. Its ability to induce apoptosis and cell cycle arrest in cancer stem cells highlights its therapeutic potential. While direct comparative studies are limited, the compiled data suggests that this compound's efficacy is within a similar range to other established pan-HDAC inhibitors. The choice of an appropriate HDAC inhibitor for a specific research application will depend on the target cell type, the desired isoform selectivity profile, and the specific biological question being addressed. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of this compound and other pan-HDAC inhibitors.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Cancer stem cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways in the regulation of cancer stem cells and associated targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
- 13. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Specificity profiling of MC1742 against different HDAC isoforms
For Immediate Release
This guide provides a detailed comparative analysis of the histone deacetylase (HDAC) inhibitor MC1742, profiling its specificity against a panel of HDAC isoforms. The performance of this compound is benchmarked against established HDAC inhibitors, including Vorinostat, Romidepsin, Panobinostat, and Belinostat, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating its potential in epigenetic research and therapeutic development.
Executive Summary
This compound demonstrates a potent and distinct inhibitory profile against Class I and IIb HDAC isoforms. Notably, it exhibits high potency against HDAC6, with an IC50 value in the single-digit nanomolar range. This guide presents a quantitative comparison of IC50 values, detailed experimental methodologies for specificity profiling, and visual representations of the underlying scientific workflows to facilitate a clear and objective assessment of this compound's capabilities.
Performance Comparison: IC50 Values Against HDAC Isoforms
The inhibitory activity of this compound and comparator compounds against a range of HDAC isoforms was determined using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. All values are presented in nanomolar (nM).
| HDAC Isoform | This compound (nM) | Vorinostat (nM) | Romidepsin (nM) | Panobinostat (nM) | Belinostat (nM) |
| Class I | |||||
| HDAC1 | 100[1][2][3][4] | 10[5][6][7] | 36[8][9] | ~5 | 27 (HeLa extract)[10][11] |
| HDAC2 | 110[1][2][3][4] | Data not available | 47[8][9] | ~5 | Data not available |
| HDAC3 | 20[1][2][3][4] | 20[5][6][7] | Data not available | ~5 | Data not available |
| HDAC8 | 610[1][2][3][4] | Data not available | Data not available | Mid-nanomolar range[12] | Data not available |
| Class IIa | |||||
| HDAC4 | Data not available | Data not available | 510[8][9] | Mid-nanomolar range[12] | Data not available |
| Class IIb | |||||
| HDAC6 | 7[1][2][3][4] | Data not available | 1400[8] | ~5 | Data not available |
| HDAC10 | 40[1][2][3][4] | Data not available | Data not available | ~5 | Data not available |
| Class IV | |||||
| HDAC11 | 100[1][2] | Data not available | Data not available | <13.2 | Data not available |
Experimental Protocols
The determination of HDAC inhibitory activity is crucial for specificity profiling. A widely accepted method is the in vitro fluorogenic HDAC assay.
In Vitro Fluorogenic HDAC Enzymatic Assay
This assay quantifies the enzymatic activity of a specific HDAC isoform by measuring the fluorescence generated from the deacetylation of a synthetic substrate.
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
Test compounds (this compound and comparators) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., this compound, Vorinostat) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Reaction:
-
Add a solution of the specific recombinant HDAC isoform in Assay Buffer to the wells of a 96-well black microplate.
-
Add the diluted test compounds to the respective wells. Include wells with DMSO only as a vehicle control (100% activity) and wells with a known pan-HDAC inhibitor like Trichostatin A as a positive control for inhibition.
-
Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
-
Development:
-
Stop the enzymatic reaction by adding the developer solution to each well. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore (AMC).
-
Incubate the plate at room temperature for a short period (e.g., 15-30 minutes) to allow for complete development of the fluorescent signal.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., excitation at 355 nm and emission at 460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the HDAC enzyme activity, by fitting the data to a dose-response curve.
-
Visualizing the Workflow
To further clarify the experimental process and the signaling context, the following diagrams are provided.
Caption: Experimental workflow for determining HDAC inhibitor specificity.
Caption: Simplified signaling pathway of HDAC inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 4. MC 1742 | Class II HDACs | Tocris Bioscience [tocris.com]
- 5. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. researchgate.net [researchgate.net]
Head-to-head comparison of MC1742 and Romidepsin in T-cell lymphoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two histone deacetylase (HDAC) inhibitors, MC1742 and Romidepsin, with a focus on their potential applications in T-cell lymphoma. This document summarizes their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate, presenting the available data to facilitate an objective evaluation.
Executive Summary
Both this compound and Romidepsin are potent HDAC inhibitors with demonstrated anti-cancer properties. Romidepsin is a well-established therapeutic agent approved for the treatment of T-cell lymphoma, with a considerable body of preclinical and clinical data supporting its efficacy.[1] this compound is a novel HDAC inhibitor with promising preclinical activity in other cancer types, such as sarcoma.[2] However, a direct head-to-head comparison in the context of T-cell lymphoma is challenging due to the limited availability of public data on this compound's activity in this specific malignancy. This guide presents the available data for both compounds to offer a comparative perspective.
Data Presentation
Table 1: Comparative Inhibitory Activity (IC50) against HDAC Isoforms
| HDAC Isoform | This compound IC50 (µM) | Romidepsin IC50 (nM) |
| HDAC1 | 0.1[2] | 36[3][4] |
| HDAC2 | 0.11[2] | 47[3][4] |
| HDAC3 | 0.02[2] | - |
| HDAC4 | - | 510[3][4] |
| HDAC6 | 0.007[2] | 1400[3][4] |
| HDAC8 | 0.61[2] | - |
| HDAC10 | 0.04[2] | - |
| HDAC11 | 0.1[2] | - |
| (-) Indicates data not available in the public domain. |
Table 2: Comparative In Vitro Cytotoxicity (IC50) in T-cell Lymphoma Cell Lines
| Cell Line | Cancer Type | This compound IC50 | Romidepsin IC50 (nM) |
| PEER | T-cell Lymphoma | Data not available | 10.8[1] |
| SUPT1 | T-cell Lymphoma | Data not available | 7.9[1] |
| Hut-78 | T-cell Lymphoma | Data not available | 5.87 (at 24h) |
| Karpas-299 | T-cell Lymphoma | Data not available | 6.36 (at 24h)[5] |
| Patient-derived | T-cell Lymphoma | Data not available | 7.0 |
Mechanism of Action and Signaling Pathways
Both this compound and Romidepsin function by inhibiting HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest, apoptosis, and inhibition of tumor growth.[2][3]
Romidepsin has been shown to impact multiple signaling pathways in malignant T-cells. It inhibits the pro-survival PI3K/AKT/mTOR and β-catenin pathways.[1][6] Concurrently, it activates the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway, which is involved in apoptosis.[1][6][7][8]
This compound is known to increase the levels of acetylated histone H3 and acetyl-tubulin.[2] While it has been demonstrated to induce growth arrest and apoptosis in sarcoma cancer stem cells, its specific effects on signaling pathways in T-cell lymphoma have not been detailed in publicly available literature.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Seed T-cell lymphoma cells (e.g., PEER, SUPT1) in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Romidepsin. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat T-cell lymphoma cells with the desired concentrations of this compound or Romidepsin for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
HDAC Activity Assay (Fluorometric)
This assay measures the inhibitory effect of the compounds on HDAC enzyme activity.
-
Reaction Setup: In a 96-well plate, combine the HDAC substrate, assay buffer, and the test compound (this compound or Romidepsin) at various concentrations.
-
Enzyme Addition: Add the HDAC enzyme (e.g., recombinant human HDAC1, HDAC2, etc.) to initiate the reaction. Include a no-enzyme control for background fluorescence.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Developer Addition: Add the developer solution to each well to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.
Visualizations
Caption: Romidepsin's multifaceted mechanism of action in T-cell lymphoma.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
Romidepsin is a well-characterized HDAC inhibitor with proven clinical efficacy in T-cell lymphoma. Its mechanism of action involves the inhibition of Class I HDACs, leading to the modulation of multiple key signaling pathways that control cell survival and proliferation. Preclinical data consistently demonstrate its potent cytotoxic and pro-apoptotic effects in T-cell lymphoma cell lines at nanomolar concentrations.
This compound emerges as a potent inhibitor of several HDAC isoforms, with particularly strong activity against HDAC6 and HDAC3. While it shows promise in inducing apoptosis in other cancer models, its efficacy and mechanism of action in T-cell lymphoma remain to be elucidated. Further preclinical studies are warranted to determine the potential of this compound as a therapeutic agent for T-cell lymphoma and to enable a more direct and comprehensive comparison with established drugs like Romidepsin. Researchers are encouraged to consider the distinct HDAC isoform selectivity profiles of these two compounds when designing future studies.
References
- 1. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Researchers in Australia find potential treatment to bypass resistance in deadly childhood cancer [qazinform.com]
- 8. indiatribune.com [indiatribune.com]
A Comparative Analysis of Apoptosis Induction by MC1742 and Panobinostat: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two histone deacetylase (HDAC) inhibitors, MC1742 and Panobinostat, focusing on their efficacy in inducing apoptosis. This document synthesizes available experimental data to objectively compare their performance and mechanisms of action.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. By inhibiting the enzymatic activity of HDACs, these compounds alter the acetylation status of histones and other non-histone proteins, leading to changes in gene expression and the induction of apoptosis in cancer cells. Panobinostat is a potent, FDA-approved pan-HDAC inhibitor used in the treatment of multiple myeloma. This compound is a novel and potent HDAC inhibitor that has shown efficacy in inducing apoptosis, particularly in sarcoma cancer stem cells. This guide offers a side-by-side comparison of these two compounds based on currently available data.
Mechanism of Action
Both this compound and Panobinostat function as HDAC inhibitors, leading to the accumulation of acetylated histones and subsequent chromatin relaxation. This facilitates the transcription of genes involved in cell cycle arrest and apoptosis.
Panobinostat is a pan-HDAC inhibitor, acting on Class I, II, and IV HDACs. Its pro-apoptotic effects are mediated through multiple pathways, including the activation of both the intrinsic and extrinsic apoptotic pathways.[1][2] This involves the modulation of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members like Bax and Bak.[1] Panobinostat also activates caspases, key executioners of apoptosis.[3]
This compound is also a potent HDAC inhibitor with specific activity against multiple HDAC isoforms. It has been demonstrated to increase the levels of acetylated histones H3 and acetyl-tubulin.[4] Its primary reported pro-apoptotic activity is the induction of growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells.[4]
Comparative Data on HDAC Inhibition
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) | HDAC8 IC50 (µM) | HDAC10 IC50 (µM) | HDAC11 IC50 (µM) |
| This compound | 0.1 | 0.11 | 0.02 | 0.007 | 0.61 | 0.04 | 0.1 |
| Panobinostat | - | - | - | - | - | - | - |
Note: Specific IC50 values for Panobinostat against individual HDAC isoforms are not as readily available in a consolidated format but it is widely characterized as a potent pan-HDAC inhibitor with activity in the nanomolar range against Class I, II, and IV HDACs.[5]
Comparative Analysis of Apoptosis Induction
Direct comparative studies on the apoptosis-inducing capabilities of this compound and Panobinostat are not currently available in the public domain. However, based on individual studies, a qualitative and quantitative comparison can be drawn.
| Feature | This compound | Panobinostat |
| Cell Types Studied | Sarcoma Cancer Stem Cells[4] | Hodgkin Lymphoma,[3] Multiple Myeloma,[3] Oral Squamous Cell Carcinoma,[5] Ewing Sarcoma,[4] Gastric Cancer,[6] Pancreatic Cancer,[1] Cervical Cancer, Sarcoma[7] |
| Reported Apoptotic Effects | Significantly induces apoptosis in all tested cancer stem cell cultures.[4] | Induces apoptosis in a dose- and time-dependent manner.[5] |
| Quantitative Apoptosis Data | Not available in the reviewed literature. | - Hodgkin Lymphoma (0.05µM for 48h): 30-35% apoptotic cells.[8] - Oral Squamous Cell Carcinoma (20nM for 48h): ~25-28% sub-G1 population (indicative of apoptosis).[7] - Multiple Myeloma (JJN3 cells, 48h): IC50 of 13 nM.[3] - Multiple Myeloma (KMM1 cells, 48h): IC50 of 25 nM.[3] |
| Caspase Activation | Presumed to activate caspases as part of apoptosis induction. | Activates caspase-3, -7, and -9.[3][8] |
| Effect on Bcl-2 Family | Not explicitly detailed. | Downregulates Bcl-2 and upregulates Bax.[1][8] |
Signaling Pathways in Apoptosis Induction
Panobinostat has been shown to modulate several key signaling pathways to induce apoptosis:
-
Intrinsic (Mitochondrial) Pathway: Panobinostat alters the balance of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1]
-
Extrinsic (Death Receptor) Pathway: It can sensitize cells to death receptor-mediated apoptosis.[1]
-
JAK/STAT Pathway: Inhibition of STAT5 and STAT6 phosphorylation by Panobinostat contributes to its pro-apoptotic effects.[4]
-
PI3K/AKT/mTOR Pathway: Panobinostat can inhibit the PI3K/AKT pathway, a key survival signaling cascade.[4]
The specific signaling pathways modulated by This compound to induce apoptosis have not been as extensively detailed in the available literature. However, as an HDAC inhibitor, it is likely to involve the transcriptional upregulation of pro-apoptotic genes and the modulation of apoptosis-related proteins.
Caption: Panobinostat-induced apoptosis signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the assessment of apoptosis induction by HDAC inhibitors.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentrations of this compound or Panobinostat for the specified duration. Include a vehicle-treated control.
-
Cell Harvesting: For adherent cells, gently detach using a non-enzymatic cell dissociation solution. For suspension cells, collect by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caspase-Glo® 3/7 Assay
This luminescent assay quantifies caspase-3 and -7 activities, which are key executioner caspases in apoptosis.
-
Cell Plating and Treatment: Plate cells in a 96-well white-walled plate and treat with this compound or Panobinostat.
-
Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent to each well at a 1:1 volume ratio.
-
Incubation: Mix the contents by shaking and incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression and cleavage of key apoptosis-related proteins.
-
Cell Lysis: After treatment, lyse the cells in an appropriate buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Conclusion
Both this compound and Panobinostat are potent HDAC inhibitors that effectively induce apoptosis in cancer cells. Panobinostat has been extensively studied, and its pro-apoptotic mechanisms are well-characterized, involving the modulation of multiple signaling pathways and demonstrating efficacy across a broad range of cancer types. Quantitative data confirms its potent activity in the nanomolar range.
This compound is a promising newer agent with potent, specific HDAC inhibitory activity. Its ability to induce apoptosis in sarcoma cancer stem cells is particularly noteworthy, as this cell population is often resistant to conventional therapies. However, further research is required to provide a more detailed quantitative comparison with established drugs like Panobinostat and to fully elucidate its mechanisms of action and signaling pathways.
For researchers, the choice between these two compounds may depend on the specific cancer type and cell population being studied. Panobinostat offers a well-documented and broad-spectrum option, while this compound may present a more targeted approach for specific cancer stem cell populations, warranting further investigation.
References
- 1. The Importance of Being Dead: Cell Death Mechanisms Assessment in Anti-Sarcoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Chemotherapeutic agents sensitize sarcoma cell lines to tumor necrosis factor-related apoptosis-inducing ligand-induced caspase-8 activation, apoptosis and loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Implication for Cancer Stem Cells in Solid Cancer Chemo-Resistance: Promising Therapeutic Strategies Based on the Use of HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 6. Trail-induced apoptosis and interaction with cytotoxic agents in soft tissue sarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 8. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Analysis of MC1742: A Comparative Guide for Hydroxamate-Based HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the histone deacetylase inhibitor (HDACi) MC1742 and other prominent hydroxamate-based HDACis, with a focus on their off-target profiles. Due to the critical role of selectivity in drug development, understanding the off-target effects of these potent epigenetic modulators is paramount for predicting potential side effects and identifying opportunities for developing more targeted therapies. While direct comparative off-target screening data for this compound is limited in the public domain, this guide collates available information to offer a comprehensive overview based on existing research on this compound's HDAC isoform selectivity and the known off-target profiles of other hydroxamate-based HDACis.
Introduction to this compound and Hydroxamate-Based HDACis
This compound is a potent hydroxamate-based inhibitor of Class I and Class IIb HDACs. The hydroxamate group is a key pharmacophoric feature that chelates the zinc ion in the active site of these enzymes, leading to their inhibition. While this feature confers high potency, it is also associated with off-target interactions with other zinc-dependent metalloenzymes.[1] Prominent examples of hydroxamate-based HDACis include the FDA-approved drugs Vorinostat and Panobinostat, which are known to have broad activity against multiple HDAC isoforms and some off-target effects.[2][3] Understanding the comparative selectivity of this compound is crucial for its further development and potential clinical applications.
On-Target Profile: HDAC Isoform Selectivity
A key aspect of an HDAC inhibitor's profile is its activity against the different HDAC isoforms. The available data for this compound demonstrates potent inhibition of several HDACs.
| Inhibitor | HDAC1 (IC₅₀) | HDAC2 (IC₅₀) | HDAC3 (IC₅₀) | HDAC6 (IC₅₀) | HDAC8 (IC₅₀) | HDAC10 (IC₅₀) | HDAC11 (IC₅₀) | Reference |
| This compound | 100 nM | 110 nM | 20 nM | 7 nM | 610 nM | 40 nM | 100 nM | [4] |
| Vorinostat (SAHA) | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | [5][6] |
| Panobinostat | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | Pan-HDACi | [3][7] |
Note: IC₅₀ values for Vorinostat and Panobinostat are generally in the low nanomolar range across most Class I and II HDACs, hence they are described as pan-HDAC inhibitors. Direct comparative IC₅₀ values from a single study are ideal for precise comparison but are not always available.
Off-Target Profile of Hydroxamate-Based HDACis
The hydroxamate functional group, due to its zinc-chelating properties, can interact with other metalloenzymes. This section discusses known off-targets for this class of inhibitors. While specific off-target screening data for this compound is not publicly available, the information below on other hydroxamate-based HDACis provides insights into potential off-target interactions.
| Off-Target Class | Specific Examples | Hydroxamate HDACi Implicated | Potential Consequence | Reference |
| Metallo-β-lactamase domain-containing proteins | MBLAC2 (palmitoyl-CoA hydrolase) | Panobinostat and other hydroxamates | Altered lipid metabolism, effects on extracellular vesicle biology | [1][8] |
| Carbonic Anhydrases | Carbonic Anhydrase II and IX | Vorinostat (SAHA) | Potential for various physiological side effects | [5][9] |
| Other Zinc-dependent enzymes | General | Most hydroxamate-based HDACis | Broad potential for off-target effects | [1] |
It is important to note that the off-target profile can be influenced by the linker and cap regions of the HDACi molecule, not just the hydroxamate group.[8]
Experimental Methodologies for Off-Target Analysis
Several experimental techniques are employed to determine the off-target profile of small molecule inhibitors. These methods are crucial for a thorough characterization of compounds like this compound.
Chemical Proteomics
This approach utilizes immobilized drug molecules to capture their binding partners from cell lysates. The captured proteins are then identified by mass spectrometry, providing a global view of on- and off-target interactions.[8][10][11][12]
Experimental Workflow:
Kinase Screening
Given that many small molecule inhibitors can have off-target effects on kinases, screening against a broad panel of kinases is a standard part of off-target analysis. This is typically done through in vitro enzymatic assays.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding. This technique can be used to validate both on-target and off-target interactions within intact cells.
Experimental Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Impact on Cellular Signaling Pathways
HDAC inhibitors are known to affect various signaling pathways involved in cell proliferation, survival, and differentiation. While specific studies on this compound are limited, the general effects of HDACis on key pathways like PI3K/Akt and Wnt are well-documented.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Some studies have shown that HDAC inhibitors can modulate this pathway, often leading to a complex interplay that can result in either synergistic or antagonistic effects when combined with PI3K/Akt inhibitors.[4][13][14][15][16]
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. HDACs are known to be involved in the regulation of Wnt signaling, and their inhibition can lead to either activation or repression of this pathway depending on the cellular context.[2]
Conclusion
This compound is a potent inhibitor of Class I and IIb HDACs. While direct comparative data on its off-target profile is not yet available, the known off-target interactions of other hydroxamate-based HDACis, such as Vorinostat and Panobinostat, with other metalloenzymes like MBLAC2 and carbonic anhydrases, highlight the importance of comprehensive off-target screening for this compound. The use of robust experimental methodologies such as chemical proteomics, broad-panel kinase screening, and CETSA will be crucial in fully characterizing its selectivity and safety profile. Furthermore, elucidating the specific effects of this compound on critical signaling pathways like PI3K/Akt and Wnt will provide a deeper understanding of its mechanism of action and potential therapeutic applications. This guide serves as a framework for such investigations, emphasizing the need for rigorous, comparative studies to advance the development of the next generation of selective and safe HDAC inhibitors.
References
- 1. Shining some light on the obscure proteome - Chemoproteomics draw the target landscape of HDAC drugs [bionity.com]
- 2. The evolving roles of canonical WNT signaling in stem cells and tumorigenesis: Implications in targeted cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes | Semantic Scholar [semanticscholar.org]
- 10. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitors of the PI3K/Akt/mTOR Pathway in Prostate Cancer Chemoprevention and Intervention | MDPI [mdpi.com]
- 16. Small molecule promotes β-catenin citrullination and inhibits Wnt signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking MC1742's Potency Against Novel HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor MC1742 against a selection of novel HDAC inhibitors. The potency of these compounds is presented in a clear, tabular format, supported by detailed experimental methodologies for the key assays cited. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the mechanisms of action and evaluation processes.
Potency Comparison of HDAC Inhibitors
The inhibitory activity of this compound and other novel HDAC inhibitors was evaluated against a panel of HDAC isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative benchmark of their respective potencies.
| Inhibitor | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | HDAC10 (μM) | HDAC11 (μM) |
| This compound | 0.1 | 0.11 | 0.02 | 0.007 | 0.61 | 0.04 | 0.1 |
| Quisinostat | 0.00011 | 0.00033 | >0.03 | 0.00064 | >0.03 | 0.00046 | 0.00037 |
| Romidepsin | 0.036 | 0.047 | - | 1.4 | - | - | - |
| Mocetinostat | 0.15 | 0.29 | 1.66 | >10 | >10 | - | 0.59 |
Data for this compound sourced from Di Pompo G, et al. J Med Chem. 2015[1][2][3][4]. Data for other inhibitors are compiled from publicly available databases and research articles. It is important to note that direct comparisons should be made with caution as experimental conditions may vary between studies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the potency comparison.
In Vitro HDAC Inhibition Assay
This protocol outlines the determination of IC50 values for HDAC inhibitors against isolated HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds (this compound and other novel inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of HDAC inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound and other novel inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Treat the cells with the diluted compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts related to HDAC inhibition and its experimental evaluation.
Caption: Workflow for in vitro HDAC inhibition assay.
Caption: Simplified signaling pathway of HDAC inhibitors.
References
A Comparative Analysis of MC1742 and SAHA on the PAX3-FOXO1 Fusion Protein in Alveolar Rhabdomyosarcoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two histone deacetylase (HDAC) inhibitors, MC1742 and Suberoylanilide Hydroxamic Acid (SAHA), in the context of PAX3-FOXO1-positive alveolar rhabdomyosarcoma (ARMS). The PAX3-FOXO1 fusion protein, a hallmark of a particularly aggressive subtype of this pediatric soft tissue sarcoma, is a critical driver of tumorigenesis and represents a key therapeutic target.[1][2][3] This guide synthesizes available experimental data to facilitate an informed evaluation of these two compounds for further investigation.
At a Glance: Performance Comparison of this compound and SAHA
| Feature | This compound | SAHA (Vorinostat) |
| Target | Potent inhibitor of HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, HDAC10, and HDAC11.[4] | Pan-HDAC inhibitor.[5] |
| Reported IC50 Values | HDAC1: 0.1 µM, HDAC2: 0.11 µM, HDAC3: 0.02 µM, HDAC6: 0.007 µM, HDAC8: 0.61 µM, HDAC10: 0.04 µM, HDAC11: 0.1 µM.[4] | Varies by HDAC isoform and assay conditions. |
| Effect on PAX3-FOXO1 | Not directly reported. Inferred to impact PAX3-FOXO1 activity through HDAC inhibition in sarcoma cells. | Profoundly decreases PAX3-FOXO1 protein levels at a post-translational level.[6][7][8] |
| Cellular Effects in Sarcoma | Induces growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells.[4][9] Increases acetyl-H3 and acetyl-tubulin levels.[9] | Decreases cell viability, inhibits S-phase progression, and induces apoptosis in rhabdomyosarcoma cell lines.[6][7][8] Promotes features of cellular senescence and myogenic differentiation.[6][7] |
| In Vivo Efficacy | Data not available in the context of PAX3-FOXO1-positive tumors. | Significantly inhibited the growth of ARMS xenograft tumors.[6][8] |
Mechanism of Action and Signaling Pathways
Both this compound and SAHA function as HDAC inhibitors, a class of epigenetic modifiers that alter chromatin structure and gene expression.[5][10][11][12] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more condensed chromatin state and transcriptional repression. By inhibiting HDACs, these compounds promote histone acetylation, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes and other genes that can inhibit cancer cell growth and survival.
In the context of PAX3-FOXO1-positive ARMS, the fusion protein itself is known to interact with epigenetic modifiers to drive its oncogenic program.[6] SAHA has been shown to counteract this by reducing the protein levels of PAX3-FOXO1, although the exact mechanism of this post-translational reduction is not fully elucidated.[6][7][8] This leads to the downstream effects of cell cycle arrest and apoptosis. While the direct effect of this compound on the PAX3-FOXO1 protein has not been documented, its potent HDAC inhibitory activity in sarcoma cells suggests a similar potential to disrupt the epigenetic landscape that PAX3-FOXO1 relies upon.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies on SAHA and applicable to the study of HDAC inhibitors like this compound in the context of PAX3-FOXO1.
Cell Culture and Drug Treatment
-
Cell Lines: Human alveolar rhabdomyosarcoma (ARMS) cell lines positive for the PAX3-FOXO1 fusion, such as Rh30 and Rh41, are commonly used. Embryonal rhabdomyosarcoma (ERMS) cell lines like RD and JR1 can be used as fusion-negative controls.
-
Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation and Treatment: this compound and SAHA are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. For experiments, the compounds are diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis
-
Purpose: To determine the protein levels of PAX3-FOXO1, acetylated histones, and other proteins involved in cell cycle and apoptosis.
-
Procedure:
-
Cells are treated with the compounds for specified times.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against PAX3-FOXO1, acetyl-Histone H3, acetyl-tubulin, p21, cleaved PARP, etc., followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability and Apoptosis Assays
-
MTT or WST-1 Assay (Viability):
-
Cells are seeded in 96-well plates and treated with varying concentrations of the compounds.
-
After the incubation period, MTT or WST-1 reagent is added to the wells.
-
The absorbance is measured at the appropriate wavelength to determine the percentage of viable cells relative to the control.
-
-
Annexin V/Propidium Iodide (PI) Staining (Apoptosis):
-
Treated and control cells are harvested and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.
-
In Vivo Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., NOD-SCID) are subcutaneously injected with PAX3-FOXO1-positive ARMS cells.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The compound (e.g., SAHA) is administered via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Concluding Remarks
SAHA has demonstrated clear preclinical efficacy against PAX3-FOXO1-positive ARMS by reducing the levels of the oncoprotein and inducing cell death. This compound, as a potent HDAC inhibitor with proven activity in sarcoma cancer stem cells, represents a promising candidate for investigation in this specific context. However, direct experimental evidence of its effect on the PAX3-FOXO1 fusion protein is currently lacking in the public domain.
This comparison guide highlights the well-established effects of SAHA and underscores the need for further research to elucidate the specific potential of this compound in treating this aggressive pediatric cancer. The provided data and protocols offer a foundational framework for researchers to design and execute studies aimed at directly comparing these and other novel therapeutic agents targeting the PAX3-FOXO1 oncogene.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhabdomyosarcoma | Children's Hospital of Philadelphia [chop.edu]
- 3. Rhabdomyosarcoma | American Cancer Society [cancer.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone deacetylase inhibitors: mechanism of action and therapeutic use in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medkoo.com [medkoo.com]
- 10. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the cell cycle arrest mechanisms of MC1742 and Vorinostat
A detailed guide for researchers and drug development professionals on the distinct and overlapping mechanisms of two potent histone deacetylase inhibitors in halting cancer cell proliferation.
In the landscape of epigenetic cancer therapy, histone deacetylase (HDAC) inhibitors have emerged as a promising class of drugs that modulate gene expression to induce cell cycle arrest and apoptosis in malignant cells. This guide provides a comparative study of two such inhibitors: MC1742, a novel and potent agent, and Vorinostat (SAHA), an FDA-approved drug for the treatment of cutaneous T-cell lymphoma. By examining their mechanisms of action, this comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to inform future studies and clinical applications.
Executive Summary
Both this compound and Vorinostat are potent inhibitors of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibitory action leads to the accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. A primary outcome of this epigenetic reprogramming is the arrest of the cell cycle, a critical process for controlling cancer cell proliferation.
This guide delves into the specifics of how each compound achieves cell cycle arrest, presenting available quantitative data, detailing the experimental protocols used to elucidate these mechanisms, and providing visual representations of the key signaling pathways and experimental workflows. While extensive data is available for Vorinostat, information on the precise cell cycle arrest mechanism of the newer compound, this compound, is still emerging. This comparison, therefore, draws upon the known effects of this compound on cancer stem cells and the general mechanisms of HDAC inhibitors to provide a comprehensive, albeit partially inferred, analysis.
Comparative Data on Inhibitory Activity and Cell Cycle Effects
The following tables summarize the key quantitative data for this compound and Vorinostat, highlighting their inhibitory profiles and observed effects on cell cycle distribution in various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound and Vorinostat against Histone Deacetylases
| Compound | HDAC1 (μM) | HDAC2 (μM) | HDAC3 (μM) | HDAC6 (μM) | HDAC8 (μM) | HDAC10 (μM) | HDAC11 (μM) |
| This compound | 0.1 | 0.11 | 0.02 | 0.007 | 0.61 | 0.04 | 0.1 |
| Vorinostat | 0.01 | 0.02 | 0.01 | - | - | - | - |
Table 2: Effect of Vorinostat on Cell Cycle Distribution in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Concentration | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| SW-982 [1][2] | Synovial Sarcoma | 5 µM | ↑ (significant) | ↓ | ↔ |
| SW-1353 [1][2] | Chondrosarcoma | 5 µM | ↑ (significant) | ↓ | ↔ |
| Rituximab-Chemotherapy-Resistant Lymphoma (RRCL) [2] | Lymphoma | Not Specified | ↑ (significant) | ↓ | ↔ |
| Ishikawa [3] | Endometrial Cancer | Not Specified | ↓ (from 60.14 to 56.96) | ↓ (from 16.31 to 3.83) | ↑ (from 13.95 to 37.33) |
| USPC-2 [3] | Endometrial Cancer | Not Specified | ↓ (from 70.79 to 49.36) | ↓ (from 4.46 to 0.71) | ↑ (from 24.44 to 48.9) |
| MCF-7 [4][5] | Breast Cancer | 100 µM | ↔ | ↔ | ↑ (significant) |
| MDA-MB-231 [4][5] | Breast Cancer | 100 µM | ↔ | ↔ | ↑ (significant) |
Note: "↑" indicates an increase, "↓" indicates a decrease, and "↔" indicates no significant change. Specific quantitative data for this compound's effect on cell cycle distribution is not currently available in the public domain.
Mechanisms of Cell Cycle Arrest
Vorinostat: A Well-Established G1 and G2/M Arrest Inducer
Vorinostat primarily induces cell cycle arrest at the G1/S and G2/M checkpoints through the modulation of key cell cycle regulatory proteins.[2][5][6] The central mechanism involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21WAF1/CIP1.[2][7]
The signaling cascade initiated by Vorinostat can be summarized as follows:
-
HDAC Inhibition: Vorinostat inhibits the activity of Class I and II HDACs, leading to the hyperacetylation of histones.
-
Gene Expression Changes: The altered chromatin structure allows for the transcription of genes that are normally silenced in cancer cells. A key target is the CDKN1A gene, which encodes the p21 protein.
-
p21 Upregulation: Increased p21 expression leads to the inhibition of cyclin-CDK complexes, specifically CDK4/cyclin D1 and CDK2/cyclin E, which are essential for the G1 to S phase transition.[8][9]
-
G1 Arrest: Inhibition of these CDK complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, hypophosphorylated state. Active pRb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thus causing a G1 phase arrest.
-
G2/M Arrest: Vorinostat has also been shown to induce a G2/M arrest in some cancer cell types, such as breast cancer cells.[4][5] This is also linked to the induction of p21, which can inhibit CDK1/cyclin B activity.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Effect of vorinostat on the cell cycle in endometrial cancer cells. - figshare - Figshare [figshare.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Vorinostat induces G2/M cell cycle arrest in breast cancer cells via upregulation of PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review [mdpi.com]
Validating the Selectivity of Novel Compounds for Cancer Stem Cells Over Bulk Tumor Cells: A Comparative Framework
A guide for researchers, scientists, and drug development professionals on structuring a comparative analysis of novel cancer stem cell (CSC)-targeting agents. This document provides a template for evaluating and presenting data on the selectivity of compounds like the hypothetical MC1742 against established benchmarks.
Due to the current lack of publicly available information on this compound, this guide establishes a comprehensive framework for its future evaluation. By structuring experimental data as proposed, researchers can effectively validate and communicate the selectivity of this compound for cancer stem cells (CSCs) over the general bulk tumor cell population. This guide uses established CSC-targeting strategies and compounds as placeholders to illustrate the required data presentation and comparative analysis.
Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and tumor-initiating capabilities, and they are often implicated in therapy resistance, metastasis, and relapse.[1][2] The selective elimination of CSCs is a critical goal in developing more effective cancer therapies.[2] Compounds that preferentially target CSCs while sparing bulk tumor cells and healthy tissues hold significant therapeutic promise.
Comparative Efficacy: this compound vs. Alternative Compounds
A direct comparison of a novel agent's efficacy against both CSCs and bulk tumor cells is paramount. The following table provides a template for summarizing key quantitative data. For illustrative purposes, data for Salinomycin, a known CSC-targeting antibiotic, and a generic HDAC inhibitor are included as examples.
| Parameter | This compound | Salinomycin | HDAC Inhibitor (Generic) | Standard Chemotherapy (e.g., Paclitaxel) |
| CSC IC50 (µM) in Sphere Formation Assay | [Insert Data] | ~1-5 | Varies | >20 |
| Bulk Tumor Cell IC50 (µM) in Monolayer Culture | [Insert Data] | ~5-10 | Varies | ~0.01-0.1 |
| Selectivity Index (Bulk IC50 / CSC IC50) | [Insert Data] | >2 | Varies | <0.01 |
| % Reduction in ALDH+ Population (at IC50) | [Insert Data] | High | Moderate | Low |
| % Reduction in CD44+/CD24- Population (at IC50) | [Insert Data] | High | Moderate | Low |
| Tumor Initiation Frequency (in vivo) | [Insert Data] | Reduced | Reduced | Minimal Effect |
Experimental Protocols
Detailed and reproducible methodologies are crucial for the validation of any new compound. Below are standard protocols for the key experiments cited in the comparison table.
Sphere Formation Assay for CSC Enrichment and Viability
-
Objective: To assess the self-renewal capacity of CSCs and the inhibitory effect of the compound on tumorsphere formation.
-
Methodology:
-
Single cells from a cancer cell line (e.g., MDA-MB-231 for breast cancer) are plated at a low density (e.g., 500 cells/well) in ultra-low attachment plates.
-
Cells are cultured in a serum-free medium supplemented with EGF and bFGF to promote CSC growth.
-
The compound of interest (e.g., this compound) is added at varying concentrations.
-
After 7-10 days, the number and size of the formed spheres (tumorspheres) are quantified using microscopy and image analysis software.
-
The IC50 value is calculated based on the reduction in sphere formation.
-
Flow Cytometry for CSC Marker Analysis
-
Objective: To quantify the proportion of cells expressing specific CSC surface markers (e.g., CD44+/CD24- for breast cancer) or intracellular markers (e.g., ALDH activity) after treatment.
-
Methodology:
-
Bulk tumor cells are treated with the compound for a specified period (e.g., 48-72 hours).
-
Cells are harvested and stained with fluorescently labeled antibodies against the CSC markers of interest.
-
For ALDH activity, a specific fluorescent substrate assay (e.g., ALDEFLUOR™) is used.
-
The cell population is then analyzed using a flow cytometer to determine the percentage of marker-positive cells.
-
In Vivo Tumorigenicity Assay
-
Objective: To evaluate the effect of the compound on the tumor-initiating capacity of CSCs in an animal model.
-
Methodology:
-
Cancer cells are pre-treated in vitro with the compound or a vehicle control.
-
A limiting dilution series of the treated cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
The mice are monitored for tumor formation over a defined period.
-
The tumor initiation frequency is calculated using statistical software to determine the impact of the compound on the ability of CSCs to form new tumors.
-
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action is as important as demonstrating efficacy. The diagrams below illustrate a key signaling pathway often dysregulated in CSCs and a typical experimental workflow for validating a CSC-targeting compound.
Caption: Hypothetical mechanism of this compound targeting the Wnt/β-catenin pathway in CSCs.
The Wnt signaling pathway is a critical regulator of CSC self-renewal and proliferation.[3] Many CSC-targeting compounds aim to disrupt this pathway, leading to the differentiation or apoptosis of CSCs.
Caption: Experimental workflow for validating CSC-targeting compound selectivity.
This structured approach ensures that all necessary data for a robust comparison is collected and analyzed systematically. By following this framework, researchers can effectively position new compounds like this compound within the landscape of CSC-targeting therapies and provide clear, data-driven evidence of their selectivity and potential.
References
A Comparative Guide to the Differential Gene Expression Profiles of MC1742 and SAHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression profiles induced by two histone deacetylase (HDAC) inhibitors: MC1742, a novel and potent inhibitor, and Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat), a well-characterized and FDA-approved drug. This document is intended to serve as a resource for understanding the molecular mechanisms of these compounds and to provide a framework for future research and drug development.
While extensive data exists for SAHA, it is important to note that publicly available information on the specific differential gene expression profile of this compound in human cancer cells is limited. Therefore, this comparison will leverage the comprehensive data available for SAHA as a benchmark and discuss the potential implications of this compound's unique inhibitory profile.
Overview of this compound and SAHA
Both this compound and SAHA are potent inhibitors of histone deacetylases, enzymes that play a critical role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of genes involved in crucial cellular processes such as cell cycle arrest, differentiation, and apoptosis.[1]
This compound is a potent inhibitor of Class I and Class IIb HDACs.[2] Preclinical studies have demonstrated its ability to increase levels of acetylated histones and tubulin, inhibit the growth of cancer stem cells, and induce growth arrest, apoptosis, and differentiation in sarcoma cancer stem cells.[2][3]
SAHA (Vorinostat) is a pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes.[4] It is the first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma.[4] SAHA has been shown to alter the expression of a small percentage of genes (less than 2%) in cultured cells, leading to the induction of apoptosis in various cancer cell lines.[5]
Comparative Quantitative Data
The following table summarizes the available inhibitory concentrations (IC50) of this compound and SAHA against various HDAC isoforms. This data highlights the different selectivity profiles of the two compounds.
| HDAC Isoform | This compound IC50 (µM)[2][3] | SAHA (Vorinostat) IC50 (nM) |
| Class I | ||
| HDAC1 | 0.1 | ~10 |
| HDAC2 | 0.11 | ~20 |
| HDAC3 | 0.02 | ~10 |
| HDAC8 | 0.61 | - |
| Class IIa | ||
| HDAC4 | - | - |
| HDAC5 | - | - |
| HDAC7 | - | - |
| HDAC9 | - | - |
| Class IIb | ||
| HDAC6 | 0.007 | ~50 |
| HDAC10 | 0.04 | - |
| Class IV | ||
| HDAC11 | 0.1 | - |
Differential Gene Expression Profiles
A direct, head-to-head comparison of the global gene expression profiles induced by this compound and SAHA in the same cancer cell line is not currently available in the public domain. However, based on the extensive research on SAHA and the known targets of this compound, we can infer potential similarities and differences.
SAHA (Vorinostat):
Microarray and RNA-sequencing studies have revealed that SAHA induces changes in a limited set of genes, estimated to be around 2-10% of the total expressed genes.[6] Both up- and down-regulation of genes are observed.[7] A "core" set of genes commonly regulated by various HDAC inhibitors, including SAHA, has been identified, which are primarily involved in:
-
Cell Cycle Control: A consistent finding is the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), which leads to cell cycle arrest.[4]
-
Apoptosis: SAHA treatment leads to the altered expression of genes involved in both the intrinsic and extrinsic apoptotic pathways.[7] This includes the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.[7]
-
DNA Synthesis and Repair: Genes involved in these processes are also part of the core set affected by HDAC inhibitors.[7]
Studies have also shown that the specific genes affected by SAHA can be cell-type dependent.[8] For example, in breast cancer cells resistant to taxanes, SAHA treatment in combination with paclitaxel was found to modulate the expression of 28 genes, with 12 of these being downregulated in the synergistic response.[9]
This compound:
Given that this compound is a potent inhibitor of Class I and IIb HDACs, it is expected to induce a gene expression profile that overlaps with that of the pan-inhibitor SAHA, particularly in the regulation of genes controlled by these specific HDACs. The potent inhibition of HDAC6 by this compound may lead to more pronounced effects on pathways regulated by this specific isoform, which is involved in protein quality control and cell motility.
A study on the effect of this compound in Toxoplasma gondii revealed a significant overlap in upregulated genes with a mutant strain of the parasite, suggesting a targeted effect on a specific HDAC (TgHDAC3).[9] While this is not in human cancer cells, it points to the potential for this compound to have a more focused, yet potent, effect on gene expression compared to a pan-inhibitor like SAHA.
Signaling Pathways
HDAC inhibitors exert their effects by modulating various signaling pathways that are crucial for cancer cell survival and proliferation.
Pathways Modulated by SAHA:
-
p53 Pathway: SAHA can induce the acetylation of the tumor suppressor protein p53, leading to its stabilization and activation, which in turn promotes cell cycle arrest and apoptosis.[10]
-
Akt/FOXO3a Pathway: In prostate cancer cells, SAHA has been shown to induce apoptosis by inhibiting the Akt signaling pathway, leading to the activation of the pro-apoptotic transcription factor FOXO3a.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another signaling cascade that can be affected by SAHA treatment.
-
Death Receptor Pathway: SAHA can sensitize cancer cells to apoptosis induced by death receptor ligands such as TRAIL.[4]
The signaling pathways affected by HDAC inhibitors are interconnected and contribute to the overall anti-cancer effect.
Caption: General signaling pathways affected by HDAC inhibitors.
Experimental Protocols
The following sections outline typical methodologies used to assess differential gene expression induced by compounds like this compound and SAHA.
Cell Culture and Drug Treatment
-
Cell Lines: Select appropriate human cancer cell lines based on the research question.
-
Culture Conditions: Maintain cells in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Dissolve this compound and SAHA in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Treatment: Seed cells at a specific density and allow them to attach overnight. Treat the cells with various concentrations of this compound, SAHA, or vehicle control (DMSO) for specified time points (e.g., 6, 12, 24, 48 hours).
RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quantification and Quality Assessment: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument to ensure high-quality RNA for downstream applications.
Gene Expression Analysis
5.3.1. Microarray Analysis
-
cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the isolated RNA and label it with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip containing thousands of gene-specific probes.
-
Scanning and Data Acquisition: Scan the microarray chip using a laser scanner to detect the fluorescence intensity of each spot.
-
Data Analysis: Normalize the raw data and perform statistical analysis to identify differentially expressed genes between the drug-treated and control groups. Set a threshold for significance (e.g., fold change > 2 and p-value < 0.05).
5.3.2. RNA Sequencing (RNA-Seq)
-
Library Preparation: Construct a cDNA library from the isolated RNA. This typically involves rRNA depletion or poly(A) selection, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared library using a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are significantly up- or downregulated in the drug-treated samples compared to the control.
-
Caption: A typical workflow for RNA-Seq based differential gene expression analysis.
Conclusion
SAHA (Vorinostat) is a well-established pan-HDAC inhibitor with a characterized impact on gene expression, leading to anti-cancer effects through the modulation of pathways controlling cell cycle, apoptosis, and other crucial cellular processes. This compound is a novel and potent HDAC inhibitor with a more selective profile, particularly against Class I and IIb HDACs. While direct comparative gene expression data for this compound in human cancer cells is not yet widely available, its potent and selective inhibitory activity suggests it may induce a distinct, and potentially more targeted, gene expression signature compared to SAHA.
Further research, including head-to-head RNA-sequencing or microarray studies, is necessary to fully elucidate the differential gene expression profiles of this compound and SAHA. Such studies will be invaluable for understanding their unique mechanisms of action and for guiding their future clinical development, both as single agents and in combination therapies. This guide provides a foundational framework for designing and interpreting such future investigations.
References
- 1. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 2. bio-techne.com [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of genes associated with chemosensitivity to SAHA/taxane combination treatment in taxane-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Safety Operating Guide
Proper Disposal of MC1742: A Guide for Laboratory Professionals
Essential safety protocols and step-by-step disposal procedures for the potent histone deacetylase (HDAC) inhibitor, MC1742, are outlined below to ensure the safety of laboratory personnel and compliance with regulatory standards. This guide is intended for researchers, scientists, and drug development professionals. All procedures should be conducted in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to use appropriate Personal Protective Equipment (PPE). All operations involving this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
Required PPE:
-
Safety Goggles
-
Chemical-Resistant Lab Coat
-
Nitrite or other suitable chemical-resistant gloves
Disposal Workflow for this compound
The proper disposal of this compound is a multi-step process that begins with waste identification and segregation and concludes with collection by trained EHS personnel.
Caption: A step-by-step workflow for the proper and safe disposal of this compound.
Detailed Step-by-Step Disposal Procedures
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.
1. Waste Identification and Segregation:
-
Classification: this compound and any materials contaminated with it must be classified as hazardous chemical waste.[1][2]
-
Segregation: It is crucial to segregate waste streams. Do not mix this compound waste with non-hazardous trash or other chemical waste unless explicitly approved by your institution's EHS department.[1]
2. Waste Collection:
-
Solid Waste: Collect unused this compound powder and contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a dedicated, durable, and leak-proof container with a secure lid.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and shatter-resistant container. The container must have a screw-top cap to prevent spills and evaporation.[1]
-
Empty Containers: Any "empty" container that previously held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous liquid waste.[1][3][4] After triple-rinsing and air drying, and with the label defaced, the container may be discarded as regular laboratory glassware or plastic.[1][4]
3. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an approximate concentration if in solution.[1][3] Do not use chemical formulas or abbreviations.
-
Storage: Store waste containers in a designated satellite accumulation area that is under the control of the laboratory.[5] This area should have secondary containment to capture any potential leaks. Store this compound waste away from incompatible chemicals, such as strong oxidizing agents.[1]
4. Spill and Emergency Procedures:
-
In the event of a spill, evacuate the immediate area and alert your colleagues.
-
For small spills of powder, carefully cover with a damp paper towel to avoid raising dust, then clean with an appropriate method.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
All materials used for spill cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.[2][4]
-
Report all spills to your laboratory supervisor and EHS department.
5. Final Disposal:
-
Regularly schedule waste pickups with your institution's EHS department to prevent the accumulation of hazardous waste.[6]
-
Ensure all required documentation is completed accurately for the waste pickup.[2]
-
Never dispose of this compound down the drain or in the regular trash.[6]
Quantitative Data Summary
No specific quantitative data for this compound disposal was available in the search results. Disposal costs and limits are institution-specific and can be obtained from your EHS department.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste |
| Solid Waste Container | Labeled, sealed, leak-proof |
| Liquid Waste Container | Labeled, sealed, shatter-resistant |
| Empty Container Protocol | Triple-rinse, collect rinsate |
| Disposal Method | EHS pickup |
Experimental Protocols
The provided information pertains to general laboratory safety and disposal procedures and does not cite specific experimental protocols involving this compound. For protocols regarding the use of this compound, please refer to relevant research publications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling MC1742
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of MC1742, a potent histone deacetylase (HDAC) inhibitor. This document provides immediate, essential safety protocols and logistical plans to ensure a safe laboratory environment.
This compound is a potent inhibitor of class I and IIb histone deacetylases (HDACs) and should be handled as a hazardous compound.[1][2][3] While a specific Safety Data Sheet (SDS) with quantitative exposure limits for this compound is not publicly available, its classification as a potent pharmaceutical compound necessitates stringent safety precautions to minimize exposure.[2][4][5]
Key Safety and Handling Data
Due to the absence of specific published data for this compound, the following table summarizes recommended safety and handling parameters based on guidelines for potent active pharmaceutical ingredients (APIs).
| Parameter | Value/Recommendation | Source/Rationale |
| Occupational Exposure Limit (OEL) | ≤ 10 µg/m³ (8-hour time-weighted average) | General limit for potent pharmaceutical compounds.[2][4][5] |
| Solubility | ~100 mM in DMSO | Manufacturer's product information.[1] |
| Storage Temperature | -20°C | Manufacturer's product information.[1] |
| Physical Form | Solid | Manufacturer's product information.[1] |
Operational Plan: Step-by-Step Handling Procedures
Objective: To provide a clear, procedural guide for the safe handling of this compound from receipt to experimental use.
1. Preparation and Engineering Controls:
-
Designated Area: All work with solid and concentrated stock solutions of this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize inhalation exposure.
-
Ventilation: Ensure adequate ventilation and that the containment system is functioning correctly before starting any work.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of powder-free nitrile gloves.[6] Change the outer pair immediately if contaminated and both pairs every 30-60 minutes.[6]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.[7]
-
Lab Coat: A disposable, solid-front lab coat with tight cuffs is required.
-
Respiratory Protection: For weighing and handling the solid compound, a NIOSH-approved N95 or higher-level respirator is recommended.[6]
3. Weighing and Solution Preparation:
-
Weighing: Weigh the solid this compound within a powder containment hood or a glove box to prevent aerosolization.
-
Dissolving: When preparing a stock solution (e.g., in DMSO), add the solvent to the solid slowly to avoid splashing. The product information sheet suggests purging the solvent with an inert gas.[1]
-
Labeling: Clearly label all containers with the chemical name, concentration, solvent, date, and appropriate hazard warnings.
4. Experimental Use:
-
Dilutions: Perform all dilutions of the concentrated stock solution within a chemical fume hood.
-
Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) for handling this compound solutions.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Safe Waste Management
Objective: To outline the procedures for the safe disposal of this compound and associated contaminated materials, adhering to hazardous waste regulations.
1. Waste Segregation:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.[8]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
2. Container Labeling and Storage:
-
Labeling: All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name (this compound), the solvent (if applicable), and the approximate concentration.[9]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area, away from incompatible materials.[1] The containers must be kept closed except when adding waste.[3][10]
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[8][9]
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., DMSO followed by ethanol). The rinsate must be collected as hazardous waste.[1][3] After triple-rinsing and air-drying in a fume hood, the defaced container may be disposed of as non-hazardous waste, following institutional guidelines.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Highly potent APIs: Hazards in classification and handling [manufacturingchemist.com]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. pppmag.com [pppmag.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
